4-Chloro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2/c8-6-2-1-3-7-5(6)4-9-10-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGQYVQJOJQCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156818 | |
| Record name | 4-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13096-96-3 | |
| Record name | 4-Chloro-1H-indazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013096963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-1H-indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=694315 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40156818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-1H-INDAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-1H-indazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6U6PT5XJ7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
4-Chloro-1H-indazole: A Technical Guide for Researchers
CAS Number: 13096-96-3
This technical guide provides an in-depth overview of 4-Chloro-1H-indazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The document covers its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of therapeutic agents. All quantitative data is presented in structured tables, and detailed experimental protocols are provided.
Physicochemical and Spectroscopic Properties
This compound is an aromatic heterocyclic compound with a molecular formula of C₇H₅ClN₂.[1][2] It presents as an orange solid at room temperature.[3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| CAS Number | 13096-96-3 | [1][4] |
| Molecular Formula | C₇H₅ClN₂ | [1][2] |
| Molecular Weight | 152.58 g/mol | [1][2] |
| Appearance | Orange solid | [3] |
| Melting Point | 155-160 °C | [1][4] |
| Boiling Point | 309.5 ± 15.0 °C (Predicted) | [1][4] |
| Density | 1.425 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 12.82 ± 0.40 (Predicted) | [1][4] |
Spectroscopic Data
The structural identity of this compound can be confirmed by various spectroscopic techniques. The following table summarizes its characteristic nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
| Spectrum Type | Parameters | Data | Reference |
| ¹H NMR | 400 MHz, CDCl₃ | δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz, 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz, 1H) | [3] |
| LCMS | ESI positive mode | m/e 153 (M+1) | [3] |
Synthesis of this compound
An efficient and high-yield synthesis of this compound has been reported starting from 2-methyl-3-chloroaniline.[3] The overall workflow involves acetylation, diazotization/cyclization, and subsequent hydrolysis.
Experimental Protocol
The following protocol is adapted from the literature and details a laboratory-scale synthesis of this compound.[3]
Materials:
-
2-methyl-3-chloroaniline (9.95 g, 70.6 mmol)
-
Potassium acetate (8.3 g, 84.7 mmol)
-
Chloroform (120 mL)
-
Acetic anhydride (20.0 mL, 212 mmol)
-
Isopentyl nitrite (18.9 mL, 141 mmol)
-
Lithium hydroxide (LiOH) (20.7 g, 494 mmol)
-
Tetrahydrofuran (THF) (150 mL)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a 250 mL round-bottomed flask equipped with a magnetic stirrer, add 2-methyl-3-chloroaniline, potassium acetate, and chloroform.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add acetic anhydride dropwise to the cooled mixture over 2 minutes.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the reaction system to 60 °C and add isopentyl nitrite.
-
Stir the reaction mixture at 60 °C overnight.
-
After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide and continue stirring at 0 °C for 3 hours.
-
Add water (200 mL) and perform an extraction with ethyl acetate (1 x 300 mL, followed by 1 x 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield this compound as an orange solid (100% yield reported).[3]
Reactivity and Applications in Drug Development
This compound is a versatile intermediate in organic synthesis. The indazole ring system is considered a "privileged scaffold" due to its prevalence in biologically active compounds.[5] The chlorine substituent at the 4-position, along with the reactive protons and carbons of the heterocyclic ring, allows for diverse functionalization.
The C3 position of the indazole ring is a common site for modification through reactions such as halogenation, acylation, and metal-catalyzed cross-coupling, enabling the synthesis of diverse compound libraries.[6] Furthermore, the N1 position can be readily functionalized, for instance, through acylation.[7]
The indazole core is present in numerous FDA-approved drugs and clinical candidates, exhibiting a wide range of pharmacological activities including anti-inflammatory, antitumor, and anti-HIV properties.[8]
Role as a Precursor to a BRD4 Inhibitor
A significant application of the chloro-indazole scaffold is in the synthesis of inhibitors for bromodomain-containing protein 4 (BRD4). BRD4 is an epigenetic reader that plays a critical role in regulating the transcription of key oncogenes, most notably c-Myc, which is implicated in a variety of cancers.[9] A derivative of this compound, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione , has been identified as a highly potent BRD4 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 60 nM.[9] This compound was shown to significantly reduce tumor size in an in vivo xenograft model.[9]
Safety and Handling
This compound is classified as acutely toxic if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Statement | GHS Classification | Precautionary Statement | Reference |
| H301: Toxic if swallowed | Acute Toxicity, Oral (Category 3) | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. | [2] |
For comprehensive safety information, refer to the full Safety Data Sheet (SDS) provided by the supplier. General handling procedures for related indazole compounds recommend avoiding contact with skin and eyes, preventing dust formation, and storing in a dry, cool, and well-ventilated place away from oxidizing agents.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex molecular architectures in drug discovery. Its straightforward, high-yield synthesis and the reactivity of the indazole core make it an attractive starting material for creating libraries of novel compounds. Its demonstrated utility in the development of potent enzyme inhibitors, such as for BRD4, highlights its significance for researchers and scientists in medicinal chemistry and oncology. Proper safety precautions are essential when handling this compound due to its acute toxicity.
References
- 1. 4-CHLORO (1H)INDAZOLE price,buy 4-CHLORO (1H)INDAZOLE - chemicalbook [chemicalbook.com]
- 2. tandfonline.com [tandfonline.com]
- 3. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 4. 4-CHLORO (1H)INDAZOLE | 13096-96-3 [chemicalbook.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-1H-indazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical properties of 4-Chloro-1H-indazole, a heterocyclic aromatic organic compound that serves as a crucial building block in medicinal chemistry. Its derivatives have shown a wide range of biological activities, making it a compound of significant interest in the development of novel therapeutics.[1][2][3]
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₇H₅ClN₂ | [4] |
| Molecular Weight | 152.58 g/mol | [4] |
| Melting Point | 155-160 °C | [4] |
| Boiling Point | 309.5±15.0 °C (Predicted) | [4] |
| Density | 1.425±0.06 g/cm³ (Predicted) | [4] |
| pKa | 12.82±0.40 (Predicted) | [4] |
| Appearance | Off-white to light yellow solid | [4] |
Spectral Data
Key spectral data for the characterization of this compound are provided below.
-
¹H NMR (400 MHz, CDCl₃): δ 8.18 (d, J= 1 Hz, 1H), 7.33 (d, J= 8 Hz 1H), 7.31 (t, J= 7 Hz, 1H), 7.17 (dd, J= 7 Hz, 1 Hz 1H).[5]
-
LCMS (ESI pos): m/e 153 (M+1).[5]
Experimental Protocols
The synthesis of this compound can be achieved through various methods. A commonly employed protocol involves the cyclization of 2-methyl-3-chloroaniline.[5]
Synthesis of this compound from 2-Methyl-3-chloroaniline[5]
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Isopentyl nitrite
-
Water
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a 250 mL round-bottomed flask equipped with a stirrer, add 2-methyl-3-chloroaniline (8.4 mL, 9.95 g, 70.6 mmol), potassium acetate (8.3 g, 84.7 mmol), and chloroform (120 mL).
-
Cool the reaction mixture to 0 °C with stirring.
-
Slowly add acetic anhydride (20.0 mL, 212 mmol) dropwise over 2 minutes to the cooled mixture.
-
Gradually warm the reaction mixture to 25 °C and stir continuously at this temperature for 1 hour.
-
Heat the reaction system to 60 °C and add isopentyl nitrite (18.9 mL, 141 mmol).
-
Stir the reaction mixture at 60 °C overnight.
-
After the reaction is complete, add water (75 mL) and THF (150 mL) and cool the mixture to 0 °C.
-
Add lithium hydroxide (LiOH, 20.7 g, 494 mmol) and continue to stir the reaction at 0 °C for 3 hours.
-
Add water (200 mL) and perform extraction with ethyl acetate (EtOAc, 300 mL, followed by 100 mL).
-
Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to yield this compound as an orange solid.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Reactivity and Stability
This compound is a stable solid under standard conditions. The indazole ring system is aromatic, which contributes to its stability. The chlorine atom at the 4-position can participate in various substitution reactions, making it a versatile intermediate for the synthesis of more complex molecules. The NH proton of the indazole ring can be deprotonated by a base, allowing for N-alkylation or N-arylation reactions. Indazole and its derivatives are known to exist in tautomeric forms, with the 1H-indazole tautomer being the most predominant and thermodynamically stable.[1][2]
Biological Relevance
Indazole derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of pharmacological activities.[1] These activities include anti-inflammatory, antitumor, antifungal, antibacterial, and anti-HIV properties.[1] While specific signaling pathways for this compound itself are not extensively documented, its role as a key intermediate allows for the synthesis of compounds that target various biological pathways. For instance, derivatives have been developed as kinase inhibitors, which play a crucial role in cell signaling and are important targets in cancer therapy.[6][7] The functionalization of the indazole scaffold, often starting from intermediates like this compound, is a critical step in the discovery of new therapeutic agents.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 4-CHLORO (1H)INDAZOLE price,buy 4-CHLORO (1H)INDAZOLE - chemicalbook [chemicalbook.com]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility of 4-Chloro-1H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 4-Chloro-1H-indazole in common laboratory solvents. Due to the limited availability of specific quantitative solubility data in published literature, this guide focuses on providing qualitative solubility information and detailed experimental protocols for determining solubility, enabling researchers to ascertain these values in their own laboratory settings.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter in drug discovery and development, influencing bioavailability, formulation, and the design of synthetic routes. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical compounds, solubility is typically determined as either thermodynamic or kinetic.
-
Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution. It is a fundamental property of the molecule under specific conditions.
-
Kinetic Solubility is the concentration of a compound at the point of precipitation from a solution prepared by adding the compound from a concentrated stock (usually in DMSO) to an aqueous buffer. This is a high-throughput screening method often used in early drug discovery.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₅ClN₂ |
| Molecular Weight | 152.58 g/mol |
| Appearance | Reported as an orange or orange-red solid. |
| Melting Point | Data not consistently available. |
Qualitative Solubility Profile of this compound
-
Tetrahydrofuran (THF) and Water: A mixture of THF and water has been used for the recrystallization of the precursor, N-acetyl-4-chloro-1H-indazole, suggesting that this compound itself may have some solubility in THF and limited solubility in water.[1]
-
Ethyl Acetate (EtOAc): This solvent has been used for the extraction of this compound from an aqueous reaction mixture, indicating good solubility in ethyl acetate.[2]
-
Chloroform (CHCl₃): Chloroform has been used as a solvent in the synthesis of this compound.[2]
-
Dimethyl Sulfoxide (DMSO): As a powerful polar aprotic solvent, DMSO is expected to be a good solvent for this compound, a common characteristic for many heterocyclic compounds in drug discovery.[3][4]
-
Alcohols (Methanol, Ethanol): While specific data for this compound is unavailable, substituted 2H-indazoles have been studied in methanol and ethanol, suggesting these as potential solvents.
-
Acetonitrile (MeCN): Acetonitrile is another common solvent for heterocyclic compounds and has been used in reactions involving substituted indazoles.[5]
-
Dichloromethane (DCM): The solubility of various imidazole derivatives has been studied in dichloromethane, indicating it as a potential solvent for this compound.[6]
Based on the general behavior of related heterocyclic compounds, it is anticipated that this compound will exhibit higher solubility in polar aprotic solvents like DMSO and DMF, and moderate solubility in other organic solvents such as THF, ethyl acetate, and alcohols. Its solubility in non-polar solvents and water is expected to be low.
Experimental Protocols for Solubility Determination
The absence of published quantitative solubility data for this compound necessitates experimental determination. The most common and robust method for determining thermodynamic solubility is the shake-flask method .[7] For high-throughput needs, kinetic solubility assays are often employed.[3][4]
Thermodynamic Solubility Determination: Shake-Flask Method
This method measures the equilibrium solubility of a compound.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure a saturated solution is formed.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).[3]
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter.[7]
-
Quantification:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
-
Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor.
Below is a Graphviz diagram illustrating the workflow for the thermodynamic shake-flask solubility determination.
Kinetic Solubility Assay
This high-throughput method is used to estimate solubility in early drug discovery.
Materials:
-
10-20 mM stock solution of this compound in DMSO.[4]
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
96-well microtiter plates.
-
Plate shaker.
-
Plate reader (nephelometer or UV-Vis spectrophotometer).[3]
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).[4]
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a 96-well plate.
-
Buffer Addition: Add the aqueous buffer to the wells to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a constant temperature.[3]
-
Measurement:
-
Nephelometry: Measure the turbidity of the solutions in the plate reader. An increase in turbidity indicates precipitation of the compound.
-
Direct UV: Centrifuge the plate to pellet the precipitate, then measure the UV absorbance of the supernatant at the λmax of this compound.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no precipitation is observed.
Below is a Graphviz diagram illustrating the logical relationship in a kinetic solubility assay.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 3. enamine.net [enamine.net]
- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 5. soc.chim.it [soc.chim.it]
- 6. researchgate.net [researchgate.net]
- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Chloro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure and conformation of 4-Chloro-1H-indazole, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document summarizes key structural parameters derived from computational studies, outlines the methodologies for its structural characterization, and presents visualizations of its molecular framework and analytical workflows.
Molecular Structure and Conformation
This compound (C₇H₅ClN₂) is a bicyclic molecule comprising a benzene ring fused to a pyrazole ring, with a chlorine atom substituted at the 4-position.[1] The indazole ring system is known to be essentially planar, a characteristic confirmed in studies of its derivatives.[2][3] The conformation of the molecule is largely rigid due to its aromatic nature, with the primary structural variables being the precise bond lengths and angles within the fused ring system.
Tautomerism
Indazole and its derivatives can exist in two tautomeric forms: 1H-indazole and 2H-indazole. Computational studies have shown that the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer.[4] This guide focuses on the more prevalent and stable 1H-tautomer of this compound.
Quantitative Structural Data
Table 1: Calculated Quantum Chemical Parameters of this compound
| Parameter | Value |
| HOMO (eV) | -6.34 |
| LUMO (eV) | -0.99 |
| Energy Gap (ΔE) | 5.35 |
| Dipole Moment (Debye) | 2.59 |
| Ionization Potential (eV) | 6.34 |
| Electron Affinity (eV) | 0.99 |
| Hardness (η) | 2.67 |
| Softness (S) | 0.18 |
| Electronegativity (χ) | 3.66 |
| Electrophilicity Index (ω) | 2.50 |
Data sourced from a theoretical study using the B3LYP/6-311++G(d,p) level of theory in the gas phase.
Experimental and Computational Protocols
The structural characterization of this compound and related compounds relies on a combination of experimental techniques and computational modeling.
Synthesis
A common synthetic route to this compound involves the diazotization of 3-chloro-2-methylaniline followed by intramolecular cyclization.[5]
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure, providing information about the electronic environment of the hydrogen and carbon atoms.
-
Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the molecule.
-
Mass Spectrometry (MS): MS is employed to determine the molecular weight and fragmentation pattern of the compound.
X-ray Crystallography
Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, yielding accurate bond lengths, bond angles, and torsion angles. Although a crystal structure for a derivative, N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, has been determined, the structure of the parent compound remains to be published.[2]
Computational Chemistry
Density Functional Theory (DFT) is a powerful computational method used to predict the optimized geometry and electronic properties of molecules. A typical protocol involves:
-
Model Building: Construction of the initial 3D structure of this compound.
-
Geometry Optimization: Using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation.
-
Frequency Calculation: To confirm that the optimized structure is a true minimum on the potential energy surface and to predict vibrational frequencies.
-
Property Calculation: Calculation of electronic properties such as HOMO-LUMO energies, dipole moment, and molecular electrostatic potential.
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for its structural determination.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Synthesis, Biological Properties, and Molecular Docking Study of Novel 1,2,3-Triazole-8-quinolinol Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. Turkish Computational and Theoretical Chemistry » Submission » Theoretical Evaluation of Six Indazole Derivatives as Corrosion Inhibitors Based on DFT [dergipark.org.tr]
The Indazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, has emerged as a "privileged structure" in medicinal chemistry and drug discovery.[1][2] Its unique physicochemical properties and ability to form key interactions with various biological targets have led to the development of a multitude of clinically successful drugs and promising therapeutic candidates.[1][3] This technical guide provides a comprehensive overview of the biological significance of the indazole scaffold, focusing on its diverse pharmacological activities, mechanisms of action, and applications in treating a range of diseases, particularly cancer. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the field of drug development.
Indazole and its derivatives are relatively rare in nature but have demonstrated a broad spectrum of pharmacological activities in synthetic compounds, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects.[4][5][6][7] The versatility of the indazole core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, and the PARP inhibitor Niraparib, feature the indazole scaffold, highlighting its clinical importance.[8][9]
Anti-Cancer Activity: A Dominant Therapeutic Application
The most significant therapeutic application of the indazole scaffold to date is in the field of oncology.[1][10] Indazole-containing compounds have been successfully developed as potent inhibitors of various protein kinases, which are key regulators of cellular processes frequently dysregulated in cancer.[9]
Kinase Inhibition
The 1H-indazole core is recognized as a privileged scaffold for interacting with the ATP-binding pocket of a wide array of protein kinases.[2] This structural motif can mimic the purine core of ATP, allowing indazole-based compounds to act as competitive inhibitors.[2]
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:
Several clinically approved indazole-based drugs, including Pazopanib and Axitinib, target VEGFRs, which play a crucial role in tumor angiogenesis.[1][11] By inhibiting VEGFR signaling, these drugs disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.[1]
-
Pazopanib: An oral angiogenesis inhibitor that targets multiple tyrosine kinases, including VEGFR-1, -2, and -3, Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), and c-Kit.[1]
-
Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3.[8][11]
Poly(ADP-ribose) Polymerase (PARP) Inhibition:
Niraparib is a potent and selective PARP inhibitor that contains a 2H-indazole scaffold.[4][8] PARP enzymes are critical for DNA repair, and their inhibition in cancer cells with existing DNA repair deficiencies (e.g., BRCA mutations) leads to synthetic lethality and cell death.
Other Kinase Targets:
Indazole derivatives have been developed to target a range of other kinases implicated in cancer, including:
-
Aurora kinases: Essential for cell cycle regulation.[12]
-
Fibroblast Growth Factor Receptors (FGFRs): Dysregulation is associated with various cancers.[9]
-
Fms-like tyrosine kinase 3 (FLT3), PDGFRα, and Kit: Targets for amino-indazole inhibitors.[13]
Signaling Pathway: VEGFR Inhibition by Pazopanib
The following diagram illustrates the mechanism of action of Pazopanib in inhibiting the VEGFR signaling pathway.
Caption: Mechanism of VEGFR signaling inhibition by Pazopanib.
Quantitative Data on Indazole-Based Kinase Inhibitors
The following table summarizes the inhibitory activities of selected indazole-containing compounds against various kinases.
| Compound Name | Target Kinase(s) | IC50 / EC50 | Reference |
| Pazopanib | VEGFR-2 | IC50 = 30 nM | [9] |
| Axitinib | VEGFR-1, -2, -3 | IC50 = 0.1, 0.2, 0.1-0.3 nM | [8] |
| Niraparib | PARP-1, PARP-2 | IC50 = 3.8, 2.1 nM | [4] |
| CFI-400945 | PLK4 | IC50 = 2.8 nM | [6] |
| Compound 102 | FGFR1 | IC50 = 30.2 ± 1.9 nM | [4] |
| SR-1459 | ROCK-II | IC50 = 13 nM | [14] |
| Compound 4 | FLT3 | EC50 < 10 nM | [13] |
| Compound 11 | PDGFRα (T674M) | EC50 < 10 nM | [13] |
| Compound 90 | JNK3 | IC50 = 0.005 μM | [7] |
| Compound 89 | MAO-B | IC50 = 52 nM | [7] |
Anti-Inflammatory Activity
Indazole derivatives have also demonstrated significant anti-inflammatory properties.[15][16] The commercially available non-steroidal anti-inflammatory drugs (NSAIDs) Bendazac and Benzydamine feature a 1H-indazole scaffold.[6] The anti-inflammatory effects of indazole compounds are attributed to their ability to inhibit key inflammatory mediators.
Mechanism of Anti-Inflammatory Action
Studies have shown that indazole derivatives can exert their anti-inflammatory effects through multiple mechanisms:
-
Inhibition of Cyclooxygenase-2 (COX-2): Indazole compounds have been shown to inhibit COX-2, an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[15][16]
-
Inhibition of Pro-inflammatory Cytokines: These compounds can also inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[15][16]
-
Free Radical Scavenging: Some indazole derivatives possess antioxidant properties and can scavenge free radicals, which contribute to inflammatory processes.[15][16]
Experimental Workflow: In Vitro Anti-Inflammatory Assays
The following diagram outlines a typical experimental workflow for evaluating the in vitro anti-inflammatory activity of indazole derivatives.
Caption: Workflow for in vitro anti-inflammatory evaluation.
Antimicrobial Activity
The indazole scaffold has also been explored for its potential as an antimicrobial agent, with derivatives showing activity against various bacterial and fungal strains.[17][18][19]
Antibacterial and Antifungal Effects
-
N-methyl-3-aryl indazoles have demonstrated activity against bacterial strains such as Xanthomonas campestris, Bacillus cereus, Escherichia coli, and Bacillus megaterium, as well as the fungal strain Candida albicans.[17]
-
Some 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against Candida albicans and Candida glabrata.[19]
Neuroprotective and Other Activities
Beyond cancer, inflammation, and microbial infections, the indazole scaffold has shown promise in other therapeutic areas. Indazole derivatives have been investigated as neuroprotective agents, particularly as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases.[7][20] Additionally, indazole-based compounds have been explored as HIF-1 inhibitors and calcium-release activated calcium (CRAC) channel blockers.[21][22]
Experimental Protocols
This section provides an overview of key experimental methodologies cited in the literature for the evaluation of indazole derivatives.
In Vitro Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of an indazole compound against a specific protein kinase.
-
Materials: Recombinant kinase, substrate peptide, ATP, indazole compound, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare serial dilutions of the indazole compound.
-
In a microplate, add the kinase, substrate peptide, and the indazole compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at a specific temperature for a defined period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence to quantify ADP production).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
-
Objective: To assess the cytotoxic or cytostatic effects of an indazole compound on cancer cell lines.
-
Materials: Cancer cell lines, cell culture medium, indazole compound, MTT reagent or CellTiter-Glo® reagent, plate reader.
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the indazole compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence, which is proportional to the number of viable cells.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the IC50 value from the dose-response curve.
-
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)
-
Objective: To evaluate the in vivo acute anti-inflammatory activity of an indazole compound.[15][16]
-
Animals: Wistar rats.
-
Procedure:
-
Administer the indazole compound or vehicle control to the rats.
-
After a set time (e.g., 30-60 minutes), inject a sub-plantar injection of carrageenan into the hind paw to induce inflammation.
-
Measure the paw volume at different time points post-carrageenan injection using a plethysmometer.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Conclusion and Future Perspectives
The indazole scaffold has firmly established itself as a cornerstone in modern medicinal chemistry, leading to the development of life-saving drugs and a rich pipeline of clinical candidates.[7][23] Its versatility in targeting a wide array of biological molecules, particularly protein kinases, underscores its continued importance in drug discovery.[9]
Future research will likely focus on several key areas:
-
Novel Target Identification: Exploring the potential of indazole derivatives against new and emerging therapeutic targets.
-
Structure-Based Drug Design: Utilizing computational and structural biology approaches to design more potent and selective indazole-based inhibitors.[12]
-
Combinatorial Chemistry and High-Throughput Screening: Expanding the chemical space of indazole derivatives to identify novel bioactive compounds.
-
Targeted Drug Delivery: Developing strategies to deliver indazole-based drugs specifically to diseased tissues, thereby enhancing efficacy and reducing side effects.
The continued exploration of the indazole scaffold holds immense promise for the discovery and development of next-generation therapeutics to address unmet medical needs across various disease areas.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives | MDPI [mdpi.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction - ProQuest [proquest.com]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Impact of Indazole Scaffold as Antibacterial and Antifungal Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
- 20. benthamscience.com [benthamscience.com]
- 21. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloro-1H-indazole: A Comprehensive Technical Guide to Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-1H-indazole is a heterocyclic aromatic organic compound that serves as a critical building block in medicinal chemistry and drug development. Its utility in the synthesis of a variety of biologically active molecules necessitates a thorough understanding of its safety profile and handling requirements. This technical guide provides an in-depth overview of the safety, handling, and Material Safety Data Sheet (MSDS) information for this compound, tailored for professionals in research and development.
Chemical and Physical Properties
A clear understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 13096-96-3 | [1] |
| Molecular Formula | C₇H₅ClN₂ | [2] |
| Molecular Weight | 152.58 g/mol | [2] |
| Appearance | Solid | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| SMILES | Clc1cccc2[nH]ncc12 | [1] |
| InChI Key | CQTGQYVQJOJQCM-UHFFFAOYSA-N | [1] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating its potential dangers.
| Hazard Class | Category | Signal Word | Hazard Statement | GHS Pictogram |
| Acute Toxicity (Oral) | 3 | Danger | H301: Toxic if swallowed | GHS06 (Skull and Crossbones) |
Data sourced from Sigma-Aldrich Safety Data Sheet.[1]
Toxicological Data
While specific quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) values for this compound are not available in the reviewed literature and safety data sheets, the GHS classification of "Acute Toxicity (Oral), Category 3" indicates a high degree of toxicity if ingested.[1] Extrapolation from data on related indazole derivatives suggests that caution should be exercised for all routes of exposure.
Handling and Storage
Proper handling and storage procedures are critical to minimize the risk of exposure to this compound.
Handling Toxic Powders
As this compound is a solid, it is often handled as a powder, which presents a risk of inhalation and surface contamination.
-
Engineering Controls : All handling of this compound powder should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, biological safety cabinet (BSC), or an exhausted balance enclosure to minimize inhalation exposure.[3]
-
Procedural Controls :
-
Avoid the generation of dust. Use appropriate tools, such as spatulas, for transferring the compound.[3]
-
When weighing, do so within a ventilated enclosure. If a balance is not available inside a fume hood, consider purchasing the material in a pre-weighed format or in a liquid solution.[3]
-
Close container lids when not in use to prevent accidental spillage.
-
Work over disposable bench covers to easily manage spills.
-
Decontaminate the exterior of vials and equipment after handling.
-
Storage Requirements
Proper storage is essential to maintain the integrity of the compound and prevent accidental exposure.
-
General Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Incompatible Materials : Keep away from strong oxidizing agents.[5]
-
Labeling : Ensure all containers are clearly and accurately labeled according to GHS standards.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the final and a critical barrier between the researcher and the hazardous substance.
| PPE Category | Recommendation | Specifications |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles. | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][6] |
| Skin Protection | Chemical-resistant, impervious gloves. | Nitrile or neoprene gloves are generally recommended. Inspect gloves for tears or holes before use. |
| Laboratory coat. | A standard lab coat is required to protect against skin contact. | |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling the powder outside of a certified chemical fume hood or if there is a risk of dust generation. The type of respirator should be determined by a formal risk assessment. |
First Aid Measures
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Ingestion | Seek immediate medical attention. Call a poison control center or doctor.[7] Do not induce vomiting. |
| Inhalation | Move the person to fresh air. If breathing has stopped, perform artificial respiration. Keep the person warm and at rest. Seek medical attention as soon as possible.[8] |
| Skin Contact | Immediately wash the contaminated skin with soap and plenty of water. Remove contaminated clothing. If irritation persists, get medical attention.[8] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8] |
Firefighting Measures
In the event of a fire involving this compound, the following measures should be taken.
-
Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]
-
Hazardous Combustion Products : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][6]
-
Protective Equipment for Firefighters : As in any fire, wear a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode, and full protective gear.[5]
Accidental Release Measures
In the case of a spill or accidental release, the following procedures should be followed.
-
Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 5.
-
Containment and Cleanup :
-
For solid spills, carefully sweep up the material to avoid generating dust and shovel it into a suitable, labeled container for disposal.[5]
-
For solutions, absorb the spill with an inert material (e.g., sand, diatomite, acid binders, universal binders, sawdust) and place it in a suitable container for disposal.[9]
-
-
Environmental Precautions : Prevent the material from entering drains, sewers, or watercourses.[9]
Experimental Protocols: Principles of Safety Assessment
While specific experimental safety studies for this compound are not publicly available, the following outlines the principles of standard methodologies for assessing the safety of a novel chemical substance, based on internationally recognized guidelines.
Acute Oral Toxicity Assessment (Based on OECD Guidelines 420, 423, and 425)
The primary goal of acute oral toxicity studies is to determine the potential for a substance to cause adverse health effects from a single oral dose. These studies help in the GHS classification of the chemical.
-
Principle : A stepwise procedure is used where a small number of animals (typically rats) are administered the test substance. The dose for each subsequent step is adjusted based on the observed toxicity in the previous step. This approach aims to minimize the number of animals used while still obtaining sufficient data for hazard classification.
-
Methodology :
-
Dose-ranging/Sighting Study : An initial study with a small number of animals to determine the appropriate starting dose range for the main study.
-
Main Study : Groups of animals are dosed at different fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation : Animals are observed for a set period (e.g., 14 days) for signs of toxicity and mortality. Body weight changes and any clinical signs of toxicity are recorded.
-
Necropsy : At the end of the observation period, a gross necropsy is performed on all animals.
-
Data Analysis : The results are used to estimate the LD50 value and determine the GHS acute toxicity category.
-
Skin and Eye Irritation/Corrosion Assessment (Based on OECD Guidelines 404 and 405, and in vitro alternatives)
These tests are designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) damage to the skin and eyes upon contact.
-
Principle :
-
In vivo (Draize test) : The test substance is applied to the skin or into the eye of a test animal (typically a rabbit), and the resulting effects are scored at specific time points.
-
In vitro (alternative methods) : To reduce animal testing, various non-animal methods have been developed. These include using reconstructed human epidermis models to assess skin irritation and corrosion, and bovine corneal opacity and permeability (BCOP) tests for eye irritation.
-
-
Methodology (in vivo example) :
-
Application : A small amount of the test substance is applied to a shaved patch of skin or into the conjunctival sac of one eye of the test animal.
-
Observation and Scoring : The application site is examined for signs of erythema (redness), edema (swelling), and other signs of irritation or corrosion at specified intervals (e.g., 1, 24, 48, and 72 hours after application). For eye irritation, corneal opacity, iritis, and conjunctival redness and chemosis are scored.
-
Data Analysis : The scores are used to classify the substance according to its irritation or corrosion potential under GHS.
-
Diagrams
Logical Workflow for Safe Handling of this compound
References
- 1. This compound AldrichCPR 13096-96-3 [sigmaaldrich.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. carlroth.com [carlroth.com]
Methodological & Application
Application Notes: 4-Chloro-1H-indazole as a Versatile Scaffold for Kinase Inhibitors
Introduction
The 1H-indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1] Its versatility allows for substitutions at various positions, leading to a wide spectrum of pharmacological activities, including the potent inhibition of protein kinases.[1] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[2][3] Consequently, the development of small molecule kinase inhibitors has become a major focus in drug discovery.[2] Among the various indazole derivatives, 4-Chloro-1H-indazole has emerged as a key building block for the synthesis of potent and selective kinase inhibitors targeting a range of kinases implicated in oncology.[4]
Structural Significance and Structure-Activity Relationships (SAR)
The 4-chloro substituent on the indazole ring plays a significant role in the binding of these inhibitors to the ATP-binding pocket of kinases. The chlorine atom can form crucial interactions, such as halogen bonds, with the kinase hinge region, contributing to the inhibitor's potency and selectivity.[5] Structure-activity relationship (SAR) studies have demonstrated that modifications at other positions of the this compound scaffold can be systematically explored to optimize inhibitory activity against specific kinases.[1][6] For instance, substitutions at the N1 and C3 positions of the indazole ring have been shown to significantly impact the potency and selectivity profile of the resulting inhibitors.[7]
Therapeutic Potential
The therapeutic potential of this compound-based kinase inhibitors is underscored by their activity against several important cancer targets, including Polo-like kinase 4 (PLK4), AXL receptor tyrosine kinase, and PIM kinases.
-
Polo-like Kinase 4 (PLK4) Inhibitors: PLK4 is a key regulator of centriole duplication and is overexpressed in various cancers.[8][9] Novel indazole-based PLK4 inhibitors derived from the this compound scaffold have demonstrated exceptional kinase inhibitory activity (IC50 < 0.1 nM) and potent antiproliferative effects against cancer cell lines.[8][9]
-
AXL Receptor Tyrosine Kinase Inhibitors: AXL is a member of the TAM (TYRO3, AXL, MER) receptor tyrosine kinase family and its overexpression is associated with poor prognosis and drug resistance in many cancers.[10][11] Fragment-based lead discovery approaches utilizing a 4-chloro-indazole fragment have led to the development of potent AXL inhibitors.[10] These inhibitors effectively block AXL signaling pathways, such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell proliferation and survival.[11]
-
PIM Kinase Inhibitors: The PIM family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) are implicated in tumorigenesis by controlling cell cycle progression and proliferation.[12][13] The 3-(pyrazin-2-yl)-1H-indazole scaffold, which can be derived from this compound, has been identified as a promising starting point for developing pan-Pim inhibitors.[1]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various kinase inhibitors derived from the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Reference |
| C05 | PLK4 | < 0.1 | IMR-32 (neuroblastoma) | 0.948 | [8][9] |
| MCF-7 (breast cancer) | 0.979 | [8][9] | |||
| H460 (non-small cell lung cancer) | 1.679 | [8][9] | |||
| CZL-S092 | PLK4 | 0.9 | IMR-32 (neuroblastoma) | > 1 | [14] |
| SH-SY5Y (neuroblastoma) | > 1 | [14] | |||
| Compound 54 | AXL | 54 | - | - | [10] |
| AKE-72 (5) | BCR-ABLWT | < 0.5 | K-562 | GI50 < 0.01, TGI = 0.154 | [15] |
| BCR-ABLT315I | 9 | [15] | |||
| Compound 31 | Tpl2 | - | Monocytes (p-Erk assay) | Potent | [7] |
Experimental Protocols
General Synthesis of this compound[16]
This protocol describes a common method for the synthesis of this compound from 2-methyl-3-chloroaniline.
Materials:
-
2-methyl-3-chloroaniline
-
Potassium acetate
-
Chloroform
-
Acetic anhydride
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottomed flask, add 2-methyl-3-chloroaniline, potassium acetate, and chloroform.
-
Cool the mixture to 0 °C with stirring.
-
Slowly add acetic anhydride dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to 25 °C and stir for 1 hour.
-
Heat the reaction to 60 °C and monitor for completion.
-
Once the reaction is complete, add water and THF, and cool the mixture to 0 °C.
-
Add LiOH and stir at 0 °C for 3 hours.
-
Add water and extract the product with EtOAc.
-
Combine the organic layers, dry over MgSO4, and concentrate under reduced pressure to yield this compound.
Biochemical Kinase Assay (General Protocol)[3][17][18]
This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase. Specific substrates and conditions will vary depending on the kinase.
Materials:
-
Kinase enzyme
-
Kinase-specific substrate
-
ATP (at Km concentration for the specific kinase)
-
Test compounds (e.g., this compound derivatives) dissolved in DMSO
-
Assay buffer (optimized for pH and salt concentration)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the test compound and the kinase enzyme.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 2 hours) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 30 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)[1]
This protocol measures the effect of kinase inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, IMR-32)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Workflow for kinase inhibitor development.
Caption: AXL signaling pathway inhibition.
Caption: PIM kinase signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pure.ed.ac.uk [pure.ed.ac.uk]
- 12. PIM Kinase Inhibitors as Novel Promising Therapeutic Scaffolds in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PIM kinase inhibitors: Structural and pharmacological perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel indazole-based inhibitor of polo-like kinase 4 against cancer | BioWorld [bioworld.com]
- 15. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-1H-indazole
Welcome to the Technical Support Center for the synthesis of 4-Chloro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, frequently asked questions (FAQs), and detailed experimental protocols to improve the yield and purity of your synthesis.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the common route from 3-chloro-2-methylaniline.
Q1: My yield of this compound is significantly lower than reported. What are the potential causes?
A1: Low yields can stem from several factors. One common issue is incomplete hydrolysis of the N-acetyl intermediate.[1] If the intermediate N-acetyl-4-chloro-1H-indazole is not fully converted to the final product, the overall yield will be reduced. Another potential cause is the use of suboptimal reagents. For instance, substituting isoamyl nitrite with the less expensive tert-butyl nitrite has been shown to be effective in an improved industrial synthesis.[1] Additionally, ensuring anhydrous conditions where necessary and maintaining the correct reaction temperatures are crucial for maximizing yield.
Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?
A2: A common side reaction is the formation of 2-chloro-6-fluorotoluene as a side-product when starting from 2-chloro-6-fluorobenzaldehyde in a Wolff-Kishner reduction.[1] When starting from 3-chloro-2-methylaniline, incomplete reaction or side reactions during the diazotization step can lead to various impurities. To minimize these, it is crucial to control the addition rate and temperature during the introduction of the nitrosating agent (e.g., isoamyl nitrite or tert-butyl nitrite). Purification of the intermediate N-acetyl-4-chloro-1H-indazole before the final hydrolysis step can also be critical to ensure a clean reaction and prevent carrying impurities through to the final product.[1]
Q3: What are the optimal reaction conditions for the synthesis of this compound from 3-chloro-2-methylaniline?
A3: A highly efficient protocol involves a two-step, one-pot synthesis. The key steps include the acetylation of 3-chloro-2-methylaniline, followed by diazotization and cyclization, and subsequent hydrolysis. An improved procedure with a 99% overall yield utilizes tert-butyl nitrite and sodium hydroxide for hydrolysis, which are more cost-effective than isoamyl nitrite and lithium hydroxide.[1] A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: Is it necessary to purify the intermediate N-acetyl-4-chloro-1H-indazole?
A4: Yes, the purification of the N-acetyl intermediate is a key aspect of an improved synthesis protocol.[1] Failure to purify this intermediate can lead to incomplete hydrolysis in the subsequent step, which will lower the overall yield of the final product.[1]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound, highlighting the impact of different reagents and conditions on the yield.
Table 1: Comparison of Reagents and Yields for this compound Synthesis
| Starting Material | Nitrosating Agent | Hydrolysis Agent | Overall Yield | Reference |
| 3-chloro-2-methylaniline | Isoamyl nitrite | Lithium hydroxide | 100% (crude) | [2] |
| 3-chloro-2-methylaniline | tert-Butyl nitrite | Sodium hydroxide | 99% | [1] |
Experimental Protocols
High-Yield Synthesis of this compound from 3-Chloro-2-methylaniline
This protocol is adapted from an improved, cost-effective industrial synthesis.[1]
Step 1: Synthesis of N-acetyl-4-chloro-1H-indazole
-
To a solution of 3-chloro-2-methylaniline (1 equivalent) in a suitable solvent such as chloroform, add potassium acetate (1.2 equivalents).
-
Cool the mixture to 0 °C.
-
Slowly add acetic anhydride (3 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Heat the mixture to 60 °C.
-
Add tert-butyl nitrite (2 equivalents) and stir overnight at 60 °C.
-
Work up the reaction to isolate the crude N-acetyl-4-chloro-1H-indazole.
-
Purify the intermediate by recrystallization.
Step 2: Hydrolysis to this compound
-
Dissolve the purified N-acetyl-4-chloro-1H-indazole in a mixture of water and THF.
-
Cool the solution to 0 °C.
-
Add sodium hydroxide (3.5 equivalents) and stir at 0 °C for 2 hours, monitoring the reaction by TLC.
-
After completion, evaporate the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
Visualizations
The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for improving the yield of this compound synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Side Reactions in Indazole Synthesis
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions encountered during their experiments. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during indazole synthesis?
A1: The synthesis of indazoles can be accompanied by several side reactions, largely dependent on the chosen synthetic route. The most prevalent issues include:
-
Formation of N-1 and N-2 Regioisomers: During N-alkylation or other N-substitutions of the indazole core, a mixture of N-1 and N-2 isomers is often formed. The ratio of these isomers is highly sensitive to reaction conditions.[1]
-
Dimer and Hydrazone Formation: In syntheses starting from precursors like salicylaldehyde and hydrazine, elevated temperatures can lead to the formation of hydrazone and dimer byproducts.[2]
-
Over-halogenation: When introducing halogen atoms to the indazole ring, it can be challenging to control the selectivity, leading to di- or tri-substituted products instead of the desired mono-substituted indazole.
-
N-Acylurea Byproduct Formation: In amide bond formation reactions using carbodiimide coupling agents, the formation of N-acylurea byproducts can occur.
-
Imine Bond Cleavage in Davis-Beirut Reaction: The key nitroso imine intermediate in the Davis-Beirut reaction can undergo hydrolysis, leading to cleavage of the imine bond, which competes with the desired cyclization.[3]
-
Formation of N-Oxides in Cadogan Cyclization: The Cadogan reductive cyclization can sometimes be interrupted, leading to the formation of 2H-indazole N-oxides as byproducts.[4][5]
Q2: How can I control the regioselectivity of N-alkylation to favor the N-1 or N-2 isomer?
A2: Controlling the N-1 versus N-2 regioselectivity is a critical challenge in indazole synthesis. The outcome is influenced by the choice of base, solvent, and the steric and electronic properties of substituents on the indazole ring.[1][6]
-
For preferential N-1 alkylation (thermodynamic product): The use of a strong base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more stable N-1 isomer.[1][6] Bulky substituents at the C3 position also sterically hinder attack at the N-2 position, thus promoting N-1 alkylation.[1]
-
For preferential N-2 alkylation (kinetic product): Polar aprotic solvents like dimethylformamide (DMF) with weaker bases such as potassium carbonate (K2CO3) can lead to a higher proportion of the N-2 isomer.[7] Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) in THF also tend to favor N-2 alkylation.[6][8] Additionally, electron-withdrawing groups at the C7 position can direct alkylation to the N-2 position.[6]
Q3: What are the key side products in the Davis-Beirut reaction and how can they be minimized?
A3: The Davis-Beirut reaction proceeds through a key nitroso imine intermediate.[9] A significant side reaction is the hydrolysis of this intermediate, which leads to imine bond cleavage and prevents the desired N-N bond formation and cyclization.[3] This is particularly problematic with N-aryl imines where the N-N bond formation is slower.[3]
To minimize this side reaction, it is crucial to control the amount of water in the reaction. While water can be beneficial in some cases, an excess can promote the undesired hydrolysis pathway.[3] The reaction can be performed under either basic or acidic conditions, and optimization of the catalyst and solvent system is key to favoring the desired cyclization.[10][11]
Q4: My Cadogan reductive cyclization is giving low yields and requires harsh conditions. How can I improve it?
A4: Traditional Cadogan cyclizations often require high temperatures (e.g., >150 °C) and can result in low yields.[4] A common issue is the incomplete reduction of the nitro group, which can lead to the formation of 2H-indazole N-oxide intermediates.[4][5]
To improve the reaction, milder, one-pot modifications have been developed. For instance, using tri-n-butylphosphine as the reducing agent in a solvent like isopropanol at a lower temperature (e.g., 80 °C) can significantly improve yields and substrate scope.[12][13] This one-pot approach, involving the condensation of an ortho-nitrobenzaldehyde with an amine followed by the reductive cyclization, avoids the need to isolate intermediates and enhances the practicality and safety of the procedure.[12][13]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation of Indazoles
Symptoms: Your reaction produces a mixture of N-1 and N-2 alkylated indazoles that are difficult to separate, leading to low yields of the desired product.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.
Quantitative Data:
| Indazole Substituent | Alkylating Agent | Base / Solvent | N-1 : N-2 Ratio | Total Yield (%) | Reference |
| 3-tert-butyl | Pentyl bromide | NaH / THF | >99 : <1 | >95 | [1] |
| 3-acetyl | Pentyl bromide | NaH / THF | >99 : <1 | >95 | [1] |
| 6-fluoro | 4-methoxybenzyl chloride | K2CO3 / DMF | 55 : 45 | 92 | [7] |
| 4-nitro | 1-Acetoxy-ribose | (CH3)3SiOTf / CH3CN | N-1 favored (thermodynamic) | 66 | [14] |
| 4-nitro | 1-Acetoxy-ribose | (CH3)3SiOTf / CH3CN | N-2 favored (kinetic) | 64 | [14] |
| 5-bromo-3-carboxylate | Isobutyl bromide | K2CO3 / DMF | 58 : 42 | 72 | [15] |
Experimental Protocols:
Protocol for N-1 Selective Alkylation [1]
-
To a solution of the substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.
-
Allow the suspension to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.2 eq) to the mixture.
-
Stir the reaction at room temperature or gently heat to 50 °C, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Separation of N-1 and N-2 Isomers by Column Chromatography [7]
-
Load the crude mixture of N-1 and N-2 isomers onto a silica gel column.
-
Elute the column with a suitable solvent system. The polarity of the eluent should be optimized based on the polarity difference between the two isomers, as determined by TLC analysis. Common eluents include mixtures of hexane and ethyl acetate.
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure isomers.
-
Combine the fractions of each pure isomer and concentrate under reduced pressure to obtain the isolated products.
Issue 2: Formation of Dimers and Hydrazones
Symptoms: During the synthesis of the indazole core, particularly from starting materials like o-hydroxy- or o-amino-benzaldehydes/ketones and hydrazine, you observe the formation of significant amounts of dimeric and/or hydrazone byproducts, leading to low yields of the desired indazole.[2]
Troubleshooting Workflow:
Caption: Logical workflow to mitigate dimer and hydrazone formation in indazole synthesis.
Recommendations:
-
Temperature Control: Elevated temperatures often promote the formation of these byproducts.[2] Running the reaction at the lowest effective temperature can help minimize their formation.
-
Stoichiometry: Carefully control the stoichiometry of the reactants. A slight excess of the carbonyl compound relative to hydrazine can sometimes reduce the formation of hydrazone dimers.
-
Promote Cyclization: The formation of hydrazone is often a precursor to the desired indazole. Adding a catalyst to promote the subsequent cyclization can help to consume the hydrazone intermediate and drive the reaction towards the indazole product. For example, in some syntheses, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can facilitate the cyclization step.[2]
Experimental Protocol:
General Protocol for Indazole Synthesis from o-Toluidine (Jacobsen-type) [16]
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride in a flask equipped with a thermometer.
-
Cool the mixture in an ice bath and introduce nitrous gases at a rate that maintains the temperature between 1-4 °C.
-
After nitrosation is complete, pour the solution onto ice water.
-
Extract the separated oil with benzene.
-
Wash the benzene extract with ice water and methanol.
-
Warm the benzene solution to 35-45 °C to induce decomposition and indazole formation.
-
After decomposition is complete, extract the indazole from the benzene solution with hydrochloric acid.
-
Precipitate the indazole by treating the acidic extract with excess ammonia.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude indazole by vacuum distillation.
To troubleshoot dimer/hydrazone formation in related syntheses, focus on optimizing the temperature of the cyclization/decomposition step (step 6) and ensuring complete conversion of intermediates.
Issue 3: Low Yield and Byproducts in Davis-Beirut Reaction
Symptoms: The synthesis of 2H-indazoles via the Davis-Beirut reaction results in low yields, and analysis of the crude product indicates the presence of byproducts resulting from imine hydrolysis.
Reaction Pathway and Side Reaction:
Caption: Desired and side reaction pathways in the Davis-Beirut synthesis of 2H-indazoles.
Recommendations:
-
Solvent and Water Content: The presence of water is critical but must be controlled.[3] The reaction is often performed in an alcoholic solvent with a base like KOH.[11] Experiment with the solvent system and the amount of water to find the optimal balance that favors cyclization over hydrolysis.
-
Catalysis: The reaction can be catalyzed by either acid or base.[11] If base catalysis is leading to significant hydrolysis, exploring acid-catalyzed conditions may provide a better outcome.
-
Substrate Reactivity: N-aryl substituted substrates are more prone to hydrolysis due to slower N-N bond formation.[3] For these substrates, carefully optimized conditions are particularly important.
Experimental Protocol:
General Protocol for Davis-Beirut Reaction (Base-Catalyzed) [10][11]
-
Dissolve the N-substituted 2-nitrobenzylamine in an alcoholic solvent (e.g., ethanol).
-
Add a solution of a base, such as potassium hydroxide (KOH), in water.
-
Heat the reaction mixture and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and neutralize it.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accessing Multiple Classes of 2H‑Indazoles: Mechanistic Implications for the Cadogan and Davis–Beirut Reactions [escholarship.org]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 11. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Regioselective Synthesis of Substituted Indazoles
Welcome to the technical support center for the regioselective synthesis of substituted indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the regioselective synthesis of substituted indazoles?
A1: The main challenge stems from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to 1H-indazole and 2H-indazole tautomers.[1][2] The 1H-tautomer is generally the more thermodynamically stable form.[1][3] Consequently, direct functionalization, such as alkylation or acylation, on an N-unsubstituted indazole often yields a mixture of N-1 and N-2 substituted products, making regiocontrol a significant hurdle.[1][2][4][5][6] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules.[1]
Q2: What are the key factors influencing N-1 vs. N-2 regioselectivity during indazole alkylation?
A2: The regiochemical outcome of N-alkylation is a delicate balance of several factors:[4]
-
Steric and Electronic Effects: The nature and position of substituents on the indazole ring are critical. Bulky substituents at the C3-position tend to sterically hinder the N-2 position, thus favoring alkylation at the N-1 position.[4] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7-position can direct alkylation to the N-2 position with high selectivity (≥ 96%).[3][4][7][8]
-
Base and Solvent System: The choice of base and solvent is paramount.[4] A strong, non-nucleophilic hydride base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) is widely reported to strongly favor N-1 alkylation.[4][7][8] This is often attributed to the sodium cation coordinating with the N-2 atom and a C3-substituent, which sterically blocks the N-2 position.[1][2][6] In contrast, polar aprotic solvents like DMF with carbonate bases often lead to mixtures of isomers.[6]
-
Reaction Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, thereby affecting the product ratio.[4]
-
Nature of the Alkylating Agent: "Hard" alkylating agents, such as trialkyloxonium salts, have been shown to favor N-2 alkylation.[7]
Q3: How can I selectively synthesize the N-2 substituted indazole isomer?
A3: While the N-1 isomer is often thermodynamically preferred, several strategies can be employed to favor the formation of the N-2 (kinetic) product:
-
Mitsunobu Reaction: The Mitsunobu reaction frequently demonstrates a strong preference for producing the N-2 regioisomer.[7][8]
-
Substituent-Directed Synthesis: As mentioned, incorporating a potent electron-withdrawing group at the C7-position is a powerful strategy to direct alkylation to the N-2 position.[7][8]
-
Acid-Catalyzed Reactions: Performing substitution reactions under acidic conditions tends to favor modification at the N-2 position.[7][9]
-
Davis-Beirut Reaction: For constructing the 2H-indazole core from the ground up, the Davis-Beirut reaction is a robust method that proceeds via a nitroso imine intermediate.[10][11][12][13]
-
One-Pot Condensation-Cadogan Cyclization: This method involves the condensation of ortho-nitrobenzaldehydes with amines, followed by a reductive cyclization to regioselectively yield 2H-indazoles.[14]
Troubleshooting Guides
Problem 1: My N-alkylation reaction is producing an inseparable mixture of N-1 and N-2 isomers with low selectivity.
| Possible Cause | Suggested Solution |
| Suboptimal Base/Solvent Combination: Using polar solvents (e.g., DMF, DMSO) with carbonate bases can lead to poor selectivity, as the reaction is likely under kinetic control, which may not strongly favor one isomer.[6] | Switch to a Thermodynamic Control System. The most widely reported and effective system for high N-1 selectivity is using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) .[4][7][8] This combination promotes the formation of the more thermodynamically stable N-1 product.[6] |
| Electronic Properties of the Substrate: Your indazole scaffold may lack the necessary steric or electronic features to direct the alkylation. | Modify Your Synthetic Strategy. If possible, consider if a substituent can be altered. For example, indazoles with C3-substituents like carboxymethyl, tert-butyl, or carboxamide groups strongly favor N-1 formation with the NaH/THF system.[1][7] |
| Insufficient Reaction Time for Equilibration: The reaction may not have reached thermodynamic equilibrium, leaving a significant portion of the kinetic N-2 product. | Increase Reaction Time. Allowing the reaction to stir for longer periods can permit the isomerization of the N-2 product to the more stable N-1 isomer.[7][8] |
Problem 2: I am attempting a Cadogan-Sundberg cyclization to produce a 2H-indazole, but the reaction requires harsh conditions and gives low yields.
| Possible Cause | Suggested Solution |
| Traditional Harsh Conditions: Classic Cadogan cyclizations often require high temperatures, which can lead to side products and decomposition.[1] | Employ a Modern, One-Pot Modification. A milder, more efficient one-pot procedure involves the condensation of an ortho-nitrobenzaldehyde with an amine, followed by reductive cyclization using a phosphine reducing agent like tri-n-butylphosphine at more moderate temperatures (e.g., 80 °C).[14] |
| Steric Hindrance or Unfavorable Electronics: The specific substituents on your starting materials may be impeding the cyclization. | Evaluate Substrate Compatibility. This reaction is generally tolerant of diverse electronic groups, but highly sterically hindered substrates may result in lower yields.[14] Consider alternative synthetic routes like the Davis-Beirut reaction if your substrate is not compatible. |
Quantitative Data Summary
The regioselectivity of indazole alkylation is highly dependent on the reaction conditions and the substitution pattern of the indazole ring. The following tables summarize reported selectivities for N-1 and N-2 functionalization.
Table 1: Conditions Favoring N-1 Substituted Indazoles
| Indazole Substituent | Base / Solvent | Alkylating Agent | Regioselectivity (N-1:N-2) | Reference |
| 3-Carboxymethyl | NaH / THF | Alkyl Bromide | >99:1 | [8] |
| 3-tert-Butyl | NaH / THF | Alkyl Bromide | >99:1 | [8] |
| 3-COMe | NaH / THF | Alkyl Bromide | >99:1 | [8] |
| 3-Carboxamide | NaH / THF | Alkyl Bromide | >99:1 | [1][7] |
| 5-Bromo-3-carboxylate | Cs₂CO₃ / Dioxane | Various Alcohols | >98:2 | [2] |
Table 2: Conditions Favoring N-2 Substituted Indazoles
| Indazole Substituent | Method / Reagents | Regioselectivity (N-2:N-1) | Reference |
| 7-NO₂ | NaH / THF with Alkyl Bromide | ≥96:4 | [3][4][7][8] |
| 7-CO₂Me | NaH / THF with Alkyl Bromide | ≥96:4 | [3][4][7][8] |
| Unsubstituted | Mitsunobu (DEAD, PPh₃, Alcohol) | 2.5:1 | [8] |
| 5-Bromo-3-carboxylate | Mitsunobu (DEAD, PPh₃, Alcohol) | >98:2 (High Yields) | [2][5] |
Experimental Protocols
Protocol 1: General Procedure for Highly Regioselective N-1 Alkylation
This protocol is optimized for achieving high selectivity for the N-1 substituted indazole product.
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes to ensure complete formation of the indazolide anion.[1]
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.2 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). For some substrates, gentle heating (e.g., 50 °C) may be required to achieve a reasonable reaction rate and yield.[2][5]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 substituted indazole.
Protocol 2: General Procedure for N-2 Alkylation via the Mitsunobu Reaction
This protocol generally favors the formation of the N-2 substituted indazole.
-
Preparation: To a solution of the 1H-indazole (1.0 eq), the desired alcohol (1.5-2.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0 °C, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise under an inert atmosphere.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS. For some substrates, heating to 50 °C may be necessary.[2][5]
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography. The triphenylphosphine oxide and hydrazine byproducts can be challenging to remove, but careful chromatography should yield the pure N-2 alkylated indazole.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for poor N-1/N-2 regioselectivity.
Caption: Simplified pathway of the Davis-Beirut reaction for 2H-indazole synthesis.
Caption: Decision tree for selecting a regioselective indazole synthesis strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
Technical Support Center: Purification of 4-Chloro-1H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering N-acetyl impurities during the synthesis and purification of 4-Chloro-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: I have synthesized this compound, but my product is contaminated with N-acetyl-4-chloro-1H-indazole. How can I remove this impurity?
The most effective method for removing the N-acetyl impurity is through chemical hydrolysis, followed by purification of the desired this compound. The N-acetyl group can be cleaved under basic conditions.
Q2: What are the recommended methods for hydrolyzing the N-acetyl group?
Two common methods for the hydrolysis of N-acetyl-4-chloro-1H-indazole are:
-
Lithium Hydroxide (LiOH) Hydrolysis: This is a mild and effective method for removing the acetyl group.[1]
-
Sodium Hydroxide (NaOH) Hydrolysis: An alternative basic hydrolysis method.
Q3: After hydrolysis, how can I purify the resulting this compound?
The primary method for purifying this compound after removing the N-acetyl impurity is recrystallization. This technique separates the desired product from any remaining starting material, byproducts, or salts from the hydrolysis step.[2] Column chromatography can also be employed for high-purity requirements.[3]
Q4: My final product of this compound is colored. What could be the cause and how can I fix it?
The orange-red color is often associated with the crude product after hydrolysis.[1][2] This can be due to residual impurities. Recrystallization is typically effective in yielding a purer, less colored product. For persistent color, treatment with activated charcoal during the recrystallization process may be beneficial, although care should be taken to avoid product loss.
Troubleshooting Guides
Issue 1: Incomplete Hydrolysis of N-acetyl-4-chloro-1H-indazole
Symptoms:
-
TLC analysis of the crude product shows a significant amount of the starting N-acetyl compound.
-
NMR spectrum of the product shows characteristic peaks of the acetyl group (around 2.8 ppm).[2]
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC).[2] Continue the reaction until the starting material spot is no longer visible. |
| Inadequate Amount of Base | Ensure the correct stoichiometry of the base (e.g., LiOH) is used as specified in the protocol. |
| Low Reaction Temperature | While the hydrolysis is often performed at 0°C to control reactivity, ensure the reaction mixture is stirred efficiently to allow for complete reaction.[1][2] |
Issue 2: Low Yield After Recrystallization
Symptoms:
-
A significantly lower than expected amount of pure this compound is recovered after recrystallization.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect Recrystallization Solvent | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For this compound, a mixture of THF/H2O has been shown to be effective.[2] |
| Using Too Much Solvent | Adding an excessive amount of solvent will keep the product dissolved even at low temperatures.[6] Use the minimum amount of hot solvent required to fully dissolve the crude product. |
| Cooling the Solution Too Quickly | Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] |
| Product Loss During Filtration | Ensure the crystals are thoroughly collected from the flask and washed with a minimal amount of cold solvent to remove surface impurities without dissolving the product. |
Experimental Protocols
Protocol 1: Hydrolysis of N-acetyl-4-chloro-1H-indazole using Lithium Hydroxide
This protocol is adapted from a documented synthesis of this compound.[1]
-
Dissolution: Dissolve the crude N-acetyl-4-chloro-1H-indazole in a mixture of Tetrahydrofuran (THF) and water.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Hydrolysis: Add lithium hydroxide (LiOH) to the cooled solution while stirring.
-
Reaction Monitoring: Continue stirring at 0°C for approximately 3 hours. Monitor the reaction progress by TLC (petroleum ether:ethyl acetate 2:1).[2]
-
Work-up: Once the reaction is complete, add water and extract the product with ethyl acetate.
-
Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to obtain the crude this compound.
Protocol 2: Recrystallization of this compound
This protocol is based on a reported purification method.[2]
-
Solvent Preparation: Prepare a solvent mixture of Tetrahydrofuran (THF) and water. A ratio of 1:1.7 (THF:H2O) has been reported for the crude solid.[2]
-
Dissolution: Add the minimum amount of the hot solvent mixture to the crude this compound until it is fully dissolved.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Complete Crystallization: Place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold water.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recrystallization Solvent Systems for Indazole Derivatives
| Compound | Solvent System | Ratio (v/v) | Reference |
| N-acetyl-4-chloro-1H-indazole | Petroleum ether-ethyl acetate | 2:1 | [2] |
| This compound (crude) | THF/H2O | 1:1.7 | [2] |
| N-acetyl-4-chloro-1H-indazole (purified) | THF/H2O | 1:2 | [2] |
Visualizations
Caption: Workflow for the removal of N-acetyl impurity and subsequent purification.
Caption: Troubleshooting logic for incomplete hydrolysis.
References
Technical Support Center: Alternative Reagents for Indazole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of alternative reagents for the critical diazotization step in indazole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different diazotization agents.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the diazotization step of indazole synthesis, offering potential causes and solutions in a user-friendly question-and-answer format.
FAQs for Sodium Nitrite (NaNO₂)
-
Question: My diazotization reaction with sodium nitrite is giving a low yield or failing completely. What are the common causes? Answer: Low yields or reaction failure with sodium nitrite are often due to several factors:
-
Improper Temperature Control: Diazonium salts are thermally unstable and can decompose at temperatures above 5°C. It is crucial to maintain a strict temperature range of 0-5°C throughout the reaction.
-
Insufficient Acidity: A strong mineral acid (like HCl or H₂SO₄) is necessary to generate the reactive nitrosonium ion (NO⁺) from sodium nitrite and to protonate the starting amine, preventing unwanted side reactions. For weakly basic amines, highly acidic conditions are particularly important.
-
Purity of Starting Materials: Impurities in the primary aromatic amine can lead to the formation of colored byproducts and other side reactions. Ensure the starting amine is pure and use a freshly prepared sodium nitrite solution.[1]
-
Slow Reagent Addition: The sodium nitrite solution should be added slowly and dropwise to control the exothermic nature of the reaction and prevent localized temperature increases.[1]
-
-
Question: My reaction mixture turns dark brown or black when using sodium nitrite. What does this indicate? Answer: A dark coloration typically signals the decomposition of the diazonium salt. This can be caused by the reaction temperature rising above the optimal 0-5°C range or by insufficient acidity, which can lead to azo coupling between the newly formed diazonium salt and the unreacted parent amine.[1]
-
Question: I am observing the formation of a yellow precipitate during my diazotization reaction. What is it and how can I avoid it? Answer: A yellow precipitate is often the diazoamino compound, formed from the reaction of the diazonium salt with the unreacted starting amine. This side reaction can be minimized by ensuring a sufficient excess of acid to fully protonate the starting amine and by adding the sodium nitrite solution all at once to a well-stirred, cold solution of the amine in acid.[2]
FAQs for Alternative Reagents (tert-Butyl Nitrite and Isoamyl Nitrite)
-
Question: When should I consider using an alternative reagent like tert-butyl nitrite (TBN) or isoamyl nitrite? Answer: TBN and isoamyl nitrite are excellent alternatives to sodium nitrite, particularly when the reaction requires non-aqueous or milder conditions. They are organic nitrites that can be used in various organic solvents, offering better solubility for certain substrates. They are often used in reactions that are sensitive to the highly acidic and aqueous conditions of traditional diazotization.
-
Question: I am getting a complex mixture of products when using tert-butyl nitrite. What could be the reason? Answer: The use of tert-butyl nitrite can sometimes lead to side reactions if not properly controlled. The choice of solvent is crucial; for instance, polar solvents like NMP and DMSO can sometimes give poor yields due to the decomposition of the diazonium salt at higher temperatures. It is also important to control the stoichiometry of the reagents carefully to suppress self-dimerization of the diazo compound, which can be a competitive reaction pathway.
-
Question: My reaction with isoamyl nitrite is sluggish. How can I improve the reaction rate? Answer: The reaction rate with isoamyl nitrite can be influenced by temperature and the presence of an acid catalyst. While these reagents can be used under milder conditions, some reactions may require heating to proceed at a reasonable rate. For example, some procedures involve refluxing the reaction mixture. It is important to find the optimal balance between reaction rate and the stability of the diazonium intermediate.
Data Presentation: Comparison of Diazotization Reagents
The following table summarizes quantitative data for different diazotization reagents used in the synthesis of various indazole derivatives, allowing for a direct comparison of their efficiency.
| Reagent | Starting Material | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Sodium Nitrite | 2-Methyl-3-nitroaniline | Glacial Acetic Acid | 0 | Overnight | 99 | [3] |
| Sodium Nitrite | 2-Amino-5-nitrotoluene | Glacial Acetic Acid | <25 | 3 days | 72-80 | [2] |
| Isoamyl Nitrite | 4-Bromo-2-methylaniline | Chloroform | 68 | 20 h | 94 | [4] |
| Isoamyl Nitrite | 2-Methyl-3-chloroaniline | Chloroform | 60 | Overnight | 100 | [5] |
| tert-Butyl Nitrite | 2-(Indolin-3-ylidenemethyl)aniline derivatives | 1,2-DCE | 75 | Not specified | Good yields | [6][7] |
Experimental Protocols
Protocol 1: Indazole Synthesis using Sodium Nitrite
This protocol is adapted from the synthesis of 4-nitro-1H-indazole.[3]
-
Preparation of Amine Solution: Dissolve 2-methyl-3-nitroaniline (20 g, 0.13 mol) in glacial acetic acid in a reaction vessel.
-
Cooling: Cool the solution to 0°C using an ice bath with vigorous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (20 g, 0.29 mol) in 50 mL of water.
-
Diazotization: Add the aqueous sodium nitrite solution at once to the cold, stirred amine solution. An immediate precipitate should be observed.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Work-up: Filter the precipitate and concentrate the filtrate under reduced pressure.
-
Purification: Suspend the resulting dark orange solid in water, filter, and dry to yield the final product.
Protocol 2: Indazole Synthesis using Isoamyl Nitrite
This protocol is based on the synthesis of 5-bromo-1H-indazole.[4]
-
Acetylation: In a flask, treat 4-bromo-2-methylaniline (95.0 g) in chloroform (0.70 L) with acetic anhydride (0.109 L) at a temperature below 40°C. Stir the solution for 50 minutes.
-
Addition of Reagents: Add potassium acetate (14.6 g) and isoamyl nitrite (0.147 L) to the reaction mixture.
-
Reaction: Reflux the solution at 68°C for 20 hours.
-
Work-up: Cool the reaction to 25°C and distill the volatile components under vacuum. Add water in portions and azeotropically distill the remaining volatiles.
-
Hydrolysis: Transfer the product mass back to the reaction vessel, add concentrated hydrochloric acid, and heat to 50-55°C.
-
Neutralization and Extraction: Cool the solution and adjust the pH to 11 with 50% sodium hydroxide. Add water and ethyl acetate, filter through Celite, and separate the layers. Extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over magnesium sulfate, and filter through a silica gel pad. Concentrate the eluant by rotary evaporation while adding heptane to precipitate the solid product. Slurry the solids with heptane, filter, and dry under vacuum to obtain the final product.
Protocol 3: Indazole Synthesis using tert-Butyl Nitrite (TBN)
This is a general procedure based on a metal-free approach for the synthesis of C-3-substituted indazole–indole hybrids.[6][7]
-
Reaction Setup: To a solution of the 2-(indolin-3-ylidenemethyl)aniline derivative (0.13 mmol) in 1,2-dichloroethane (3 mL) in a sealed tube, add tert-butyl nitrite (TBN) (0.13 mmol) and water (5 μL) under an argon atmosphere.
-
Reaction: Heat the reaction mixture at 75°C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography.
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired indazole derivative.
Mandatory Visualization
Caption: Workflow of Indazole Synthesis Highlighting Alternative Diazotization Reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 4-Nitro-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]
- 5. 4-CHLORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design and Synthesis of Indazole-Indole Hybrid via tert-Butyl Nitrite Mediated Cascade Diazotization/Isomerization/Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 4-Chloro-1H-indazole Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Chloro-1H-indazole reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield of this compound is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Acetylation: The initial acetylation of 3-chloro-2-methylaniline is crucial. Ensure the complete conversion to N-acetyl-3-chloro-2-methylaniline before proceeding to the cyclization step. You can monitor this step by Thin Layer Chromatography (TLC).
-
Suboptimal Cyclization Conditions: The cyclization step using a nitrite source (e.g., isoamyl nitrite or tert-butyl nitrite) is temperature-sensitive. Ensure the reaction temperature is maintained as specified in the protocol (typically around 55-60°C).[1][2] Inadequate temperature control can lead to the formation of side products.
-
Incomplete Hydrolysis: The final step of hydrolyzing the N-acetyl group is critical for obtaining the desired product. Incomplete hydrolysis has been reported as a reason for lower yields.[3] Using a strong base like NaOH or LiOH and ensuring sufficient reaction time (e.g., 2-3 hours) is important.[1][3] Monitoring the reaction by TLC is recommended to ensure the complete disappearance of the N-acetyl intermediate.
-
Issues with Starting Materials: The purity of the starting material, 3-chloro-2-methylaniline, can significantly impact the reaction outcome. Using a commercially available, high-purity starting material is recommended.[2][4]
Q2: I am observing significant amounts of byproducts in my final product. What are the common impurities and how can I minimize their formation?
A2: The formation of byproducts is a common challenge. Here are some likely impurities and strategies to mitigate them:
-
Unreacted Starting Material or Intermediates: The presence of 3-chloro-2-methylaniline or N-acetyl-4-chloro-1H-indazole indicates incomplete reactions in the preceding steps. As mentioned in Q1, ensure complete conversion at each stage by monitoring with TLC and adjusting reaction times or temperatures if necessary.
-
Over-chlorination Products: While more common in the synthesis of di- or trichloroindazoles, over-chlorination can occur if harsh chlorinating conditions are used.[5] This is less of a concern in the standard synthesis of this compound from 3-chloro-2-methylaniline but is a point to consider if alternative synthetic routes are employed.
-
Side-products from Wolff-Kishner Reduction: If using a synthetic route involving a Wolff-Kishner reduction, the formation of side-products like 2-chloro-6-fluorotoluene has been reported.[2][3]
-
Purification Strategy: A robust purification strategy is essential. Recrystallization from a suitable solvent system, such as THF/water, can effectively remove many impurities to yield a pure product.[3]
Q3: The work-up procedure for my reaction is tedious and I'm experiencing product loss. Are there ways to optimize the work-up?
A3: A streamlined work-up procedure can improve both efficiency and yield. Consider the following:
-
Efficient Extraction: Use a suitable organic solvent for extraction, such as ethyl acetate, and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.[1]
-
Washing Steps: Washing the combined organic layers with a saturated sodium bicarbonate solution helps to neutralize any remaining acidic components. A subsequent wash with brine (saturated NaCl solution) aids in the removal of water from the organic phase before the drying step.[2]
-
Drying Agent: Use an appropriate amount of a suitable drying agent like anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4) to remove residual water from the organic solvent.[1][2] Ensure the drying agent is filtered off completely before solvent evaporation.
-
Solvent Removal: Use a rotary evaporator for efficient removal of the organic solvent under reduced pressure. Avoid excessive heating to prevent degradation of the product.
Experimental Protocols
Synthesis of this compound from 3-Chloro-2-methylaniline
This protocol is based on an improved and widely cited method for the preparation of this compound.[1][2][4]
Step 1: Acetylation of 3-Chloro-2-methylaniline
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 3-chloro-2-methylaniline (e.g., 7.06 mmol).
-
Add chloroform (e.g., 120 mL) and potassium acetate (e.g., 8.47 mmol).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetic anhydride (e.g., 21.2 mmol) dropwise to the cooled mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
Step 2: Cyclization to form N-Acetyl-4-chloro-1H-indazole
-
Heat the reaction mixture to 55-60°C.
-
Add a nitrite source, such as tert-butyl nitrite (e.g., 10.58 mmol) or isoamyl nitrite (e.g., 14.1 mmol).[1][2]
-
Stir the reaction mixture at this temperature for 7 hours or overnight, monitoring for completion by TLC (petroleum ether:ethyl acetate 2:1).[1][2]
Step 3: Hydrolysis to this compound
-
After cooling the reaction mixture to room temperature, wash it with a 5% aqueous sodium bicarbonate solution until the pH is neutral, followed by a wash with water.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent in vacuo to obtain crude N-acetyl-4-chloro-1H-indazole as an orange-red solid.[2]
-
To the crude product, add water (e.g., 60 mL) and THF (e.g., 150 mL) and cool the mixture to 0°C.[3]
-
Add a base such as NaOH or LiOH (e.g., 49.4 mmol) and stir at 0°C for 2-3 hours, monitoring for completion by TLC.[1][3]
Work-up and Purification
-
Add water (e.g., 200 mL) to the reaction mixture.
-
Extract the product with ethyl acetate (e.g., 3 x 100 mL).[1]
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[1]
-
The crude product can be further purified by recrystallization from a THF/water mixture.[3]
Data Presentation
Table 1: Reagent Quantities for the Synthesis of this compound
| Reagent | Molar Equiv. | Example Quantity (for 7.06 mmol scale) |
| 3-Chloro-2-methylaniline | 1.0 | 1.0 g |
| Acetic Anhydride | 3.0 | 2.16 g (2.0 mL) |
| Potassium Acetate | 1.2 | 0.83 g |
| tert-Butyl Nitrite | 1.5 | 1.09 g (1.25 mL) |
| Sodium Hydroxide | 7.0 | 1.98 g |
Note: These are example quantities and can be scaled accordingly. The molar equivalents are based on literature procedures.[1][2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Optimizing Solvent Systems for 4-Chloro-1H-indazole Chromatography
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent systems for the chromatographic purification of 4-Chloro-1H-indazole. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the physicochemical properties of this compound is crucial for selecting an appropriate chromatographic system. The indazole ring system possesses both a weakly acidic proton (N-H) and weakly basic nitrogen atoms. The presence of a chloro-substituent increases the compound's hydrophobicity.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 4-chloro-1H-indazol-3-amine | General Indazole |
| Molecular Formula | C₇H₅ClN₂[1] | C₇H₆ClN₃ | C₇H₆N₂[2] |
| Molecular Weight | 152.58 g/mol [1] | 167.60 g/mol | 118.14 g/mol [2] |
| Predicted pKa (acidic) | ~12.8 - 13.86 | - | 13.86[2] |
| Predicted pKa (basic) | ~1.04 | - | 1.04[2] |
| Predicted LogP | ~1.8 - 2.1 | 1.80 | 1.35 - 1.8 |
| Appearance | Off-white to light yellow solid | - | White to beige crystalline powder[3] |
| Melting Point | 155-160 °C | 159-162 °C | 147-149 °C[2] |
Q2: Which chromatographic techniques are most suitable for purifying this compound?
A2: The choice of technique depends on the scale of purification and the required purity level.
-
Thin-Layer Chromatography (TLC): Ideal for rapid, small-scale analysis, reaction monitoring, and for screening various solvent systems to determine the optimal mobile phase for column chromatography.[4]
-
Flash Column Chromatography: The standard method for preparative purification of multi-milligram to gram-scale quantities in a typical organic synthesis laboratory.
-
High-Performance Liquid Chromatography (HPLC): Best suited for high-resolution analytical separation and for purifying small quantities of material with very high purity. A reversed-phase C18 column is a common choice for compounds with moderate lipophilicity like this compound.
Q3: How do I choose a starting solvent system for the chromatography of this compound?
A3: A systematic approach starting with TLC is recommended.
-
For Normal-Phase Chromatography (Silica Gel): Start with a non-polar solvent and gradually add a polar modifier. A common starting point is a mixture of hexane (or heptane) and ethyl acetate.[5] Given the predicted LogP, a starting mixture of 4:1 hexane:ethyl acetate is a reasonable choice. If the compound does not move from the baseline, increase the proportion of ethyl acetate. Dichloromethane/methanol is another common solvent system for more polar compounds.[5]
-
For Reversed-Phase Chromatography (e.g., C18): Start with a polar mobile phase and add a less polar organic modifier. A typical starting point is a mixture of water and acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[6][7] A 50:50 mixture of water (with 0.1% formic acid) and acetonitrile is a good starting point for HPLC method development.
Q4: How does the solubility of this compound affect sample preparation?
A4: this compound is expected to have limited solubility in water and better solubility in organic solvents.[8][9] For column chromatography, dissolve the sample in a minimal amount of the initial mobile phase or a slightly stronger solvent (e.g., dichloromethane or ethyl acetate). If the compound has poor solubility in the mobile phase, you can use the "dry loading" technique where the compound is pre-adsorbed onto a small amount of silica gel. For reversed-phase HPLC, dissolving the sample in the mobile phase is ideal. If solubility is an issue, a strong, water-miscible organic solvent like DMSO or DMF can be used, but the injection volume should be kept small to avoid peak distortion.[10]
Troubleshooting Guides
This section addresses specific issues you might encounter during the chromatography of this compound.
Normal-Phase Chromatography (TLC and Flash Column)
Table 2: Troubleshooting Normal-Phase Chromatography of this compound
| Issue | Possible Cause(s) | Suggested Solutions |
| Compound remains at the baseline (Rf ≈ 0) on TLC. | The mobile phase is not polar enough. | * Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). * Switch to a more polar solvent system (e.g., dichloromethane/methanol). |
| Compound runs with the solvent front (Rf ≈ 1) on TLC. | The mobile phase is too polar. | * Decrease the proportion of the polar solvent (e.g., decrease ethyl acetate in a hexane/ethyl acetate mixture). |
| Streaking or tailing of the spot/band. | * The compound is interacting strongly with the acidic silica gel (due to the basic nitrogen atoms in the indazole ring). * The sample is overloaded. * The compound has poor solubility in the mobile phase. | * Add a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase to neutralize active sites on the silica gel.[4][5] * Apply a more dilute sample to the TLC plate or load less material onto the column. * Change the solvent system to one in which the compound is more soluble. |
| Poor separation of this compound from impurities. | The selectivity of the solvent system is not optimal. | * Try a different solvent system with similar polarity but different solvent properties (e.g., replace ethyl acetate with acetone or a mixture of dichloromethane/methanol). |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Table 3: Troubleshooting RP-HPLC of this compound
| Issue | Possible Cause(s) | Suggested Solutions |
| Broad or tailing peaks. | * Secondary interactions between the basic nitrogen atoms of the indazole and residual silanols on the stationary phase. * The pH of the mobile phase is inappropriate. | * Add an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the aqueous component of the mobile phase to protonate the indazole and suppress silanol interactions.[6] * Adjust the pH of the mobile phase. For a weakly basic compound, a lower pH (e.g., 2.5-3.5) is often beneficial. |
| Poor retention (compound elutes too early). | The mobile phase is too strong (too much organic solvent). | * Increase the proportion of the aqueous component in the mobile phase. |
| Excessive retention (compound elutes too late or not at all). | The mobile phase is too weak (not enough organic solvent). | * Increase the proportion of the organic modifier (acetonitrile or methanol) in the mobile phase. |
| Poor resolution between this compound and impurities. | The selectivity of the mobile phase is not optimal. | * Change the organic modifier (e.g., switch from acetonitrile to methanol or vice versa). * Adjust the pH of the mobile phase. * Optimize the column temperature. |
Experimental Protocols
Protocol 1: TLC Method Development for this compound
-
Sample Preparation: Dissolve a small amount of the crude this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Developing Solvents: Prepare a series of developing chambers with different ratios of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate 9:1, 4:1, 2:1, 1:1).
-
Development: Place the TLC plates in the chambers and allow the solvent to ascend to near the top of the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the spots under UV light (254 nm).
-
Analysis: Calculate the Rf value for this compound in each solvent system. The optimal solvent system for flash chromatography will typically give an Rf value of 0.2-0.4 for the target compound and provide good separation from impurities.[5]
Protocol 2: Flash Column Chromatography Purification
-
Column Packing: Pack a glass column with silica gel using the chosen eluent from the TLC analysis (the one giving an Rf of 0.2-0.4).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Carefully load the sample onto the top of the silica gel bed. Alternatively, use the dry loading method.
-
Elution: Add the mobile phase to the column and apply pressure (e.g., with compressed air) to force the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: Experimental workflow for developing a solvent system and performing flash column chromatography.
Caption: Troubleshooting logic for common chromatography issues with this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. Indazole - Wikipedia [en.wikipedia.org]
- 3. Indazole | 271-44-3 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
Halogenated Indazole Derivatives: A Comparative Analysis in Bioassays
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities.[1][2][3][4][5][6] Halogenation of this scaffold has emerged as a key strategy for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of halogenated indazole derivatives in various bioassays, supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutics.
Data Summary: Anticancer and Kinase Inhibitory Activities
The following tables summarize the in vitro activities of various halogenated indazole derivatives against cancer cell lines and specific protein kinases. The data highlights the influence of the type and position of halogen substituents on their biological efficacy.
Table 1: In Vitro Antiproliferative Activity of Halogenated Indazole Derivatives
| Compound Reference | Halogen Substituent(s) | Cancer Cell Line | IC50 (µM) |
| Series 1: (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides | |||
| 6c | 2-F | HepG2 | 10.25 |
| 6h | 4-Cl | HepG2 | 7.82 |
| 6i | 2,4-diCl | HepG2 | 8.14 |
| 6j | 4-Br | HepG2 | 9.53 |
| Series 2: 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | |||
| 5'k | p-bromo aniline | A549 | Not specified, but noted for substantial activity |
| 5'n | p-bromo aniline | MCF7 | Not specified, but noted for substantial activity |
| Series 3: Indazole-based PLK4 Inhibitors | |||
| A05 | para-amino | IMR-32 | 0.043 |
| C05 | Not specified | IMR-32 | 0.948 |
| C05 | Not specified | MCF-7 | 0.979 |
| C05 | Not specified | H460 | 1.679 |
| Indazole Derivative 2f | |||
| 2f | Not specified | Various | 0.23–1.15 |
Data extracted from multiple sources.[1][7][8][9][10][11] Note that direct comparison between series may be limited due to different experimental conditions.
Table 2: In Vitro Kinase Inhibitory Activity of Halogenated Indazole Derivatives
| Compound Reference | Halogen Substituent(s) | Target Kinase | IC50 (nM) |
| Series 1: (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazides | |||
| 6h | 4-Cl | EGFR | 0.08 |
| 6h | 4-Cl | HER2 | 0.11 |
| 6h | 4-Cl | CDK2 | 0.15 |
| 6h | 4-Cl | AURKC | 0.09 |
| 6i | 2,4-diCl | EGFR | 0.12 |
| 6i | 2,4-diCl | HER2 | 0.14 |
| 6i | 2,4-diCl | CDK2 | 0.18 |
| 6i | 2,4-diCl | mTOR | 0.07 |
| Indazole-pyrimidine-based derivatives | |||
| 13a-d | Alkyl or Halogen | VEGFR-2 | Decreased potency compared to methoxy derivative |
| 3-(Pyrrolopyridin-2-yl)indazole derivatives | |||
| 54a | Halogen | Aurora kinase A | 32 |
| 54c | Halogen | Aurora kinase A | 46 |
| Indazole-based PLK4 Inhibitors | |||
| Axitinib | Not specified | PLK4 | Ki = 4.2 |
| C05 | Not specified | PLK4 | < 0.1 |
Data extracted from multiple sources.[2][7][9] Note that direct comparison between series may be limited due to different experimental conditions.
Structure-Activity Relationship (SAR) Insights
The presence and position of halogen atoms on the indazole scaffold significantly influence biological activity. For instance, studies on 3-(pyrrolopyridin-2-yl)indazole derivatives as Aurora kinase A inhibitors emphasized the necessity of a halogen atom for enhanced potency.[2] In another series, fluoro substitution at the ortho position was found to be crucial for inhibiting the transcriptional activity of HIF-1.[12] For indazole arylsulfonamides acting as CCR4 antagonists, the most potent N3-substituent was identified as 5-chlorothiophene-2-sulfonamide.[13]
Experimental Protocols
In Vitro Protein Kinase Inhibition Assay
This assay is crucial for determining the potency of compounds against specific kinase enzymes.
-
Enzyme and Substrate Preparation : Recombinant human kinase enzymes (e.g., EGFR, HER2, VEGFR2, CDK2, AURKC) and their respective substrates are prepared in appropriate assay buffers.
-
Compound Preparation : Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.
-
Kinase Reaction : The kinase, substrate, and ATP are incubated with the test compound in a microplate. The reaction is initiated by the addition of ATP.
-
Detection : After incubation, the amount of phosphorylated substrate is quantified. This is often done using methods like ADP-Glo™ Kinase Assay, which measures ADP formation as an indicator of kinase activity.
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding : Cancer cell lines (e.g., HepG2, A549, MCF7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours.
-
Formazan Solubilization : The resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate a common signaling pathway targeted by halogenated indazole derivatives and a typical experimental workflow for their evaluation.
Figure 1: Simplified Kinase Signaling Pathway
Figure 2: Experimental Workflow for Bioactivity Screening
References
- 1. longdom.org [longdom.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caribjscitech.com [caribjscitech.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and structure-activity relationships of indazole arylsulfonamides as allosteric CC-chemokine receptor 4 (CCR4) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of 4-Chloro-1H-indazole Derivatives in Oncology Research
A detailed analysis of the anticancer activity of novel 4-Chloro-1H-indazole derivatives, benchmarked against established chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their performance, supported by quantitative data and detailed experimental protocols.
The quest for more effective and targeted cancer therapies has led to the exploration of a diverse range of synthetic compounds. Among these, indazole derivatives have emerged as a promising class of heterocyclic compounds with significant therapeutic potential, particularly as kinase inhibitors.[1][2] This guide focuses on the anticancer activity of this compound derivatives, presenting a comparative analysis of their efficacy against standard chemotherapeutic agents across various cancer cell lines.
Quantitative Analysis of Anticancer Potency
The in vitro cytotoxic activity of a prominent this compound derivative, hereafter referred to as Compound 2f , was evaluated against a panel of human and murine cancer cell lines.[3][4] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, were determined and are presented in Table 1. For a comprehensive comparison, the IC50 values of standard chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—are also provided for the same or similar cancer cell lines.
| Compound | 4T1 (Breast, Murine) IC50 (µM) | HepG2 (Liver, Human) IC50 (µM) | MCF-7 (Breast, Human) IC50 (µM) | A549 (Lung, Human) IC50 (µM) | HCT116 (Colon, Human) IC50 (µM) |
| Compound 2f | 0.23[3][4] | 0.80[4] | 0.34[4] | 1.15[3] | 1.05[3] |
| Doxorubicin | Not Available | 1.3 - 12.18[3][5] | 2.50[3] | >20[3] | 0.04-0.18[6] |
| Cisplatin | Not Available | 1.0 - 5.0[7] | 2.5 - 20.0[8] | 3.3 - 16.48[9][10] | 3.9 - 10.0[11] |
| Paclitaxel | Not Available | Not Available | 7.2[4] | 1.35[12] | 0.004 - 0.008[11] |
Table 1: Comparative IC50 Values of Compound 2f and Standard Chemotherapeutic Agents.
Another noteworthy this compound derivative, N-(4-(1-(4-chloroindazole))phenyl)-N-(4-chloro-3-trifluoromethylphenyl) urea, has been identified as a multi-kinase inhibitor targeting c-Kit, PDGFRβ, and FLT3. This compound has demonstrated potent inhibitory activity against a panel of 12 human cancer cell lines with IC50 values ranging from 1.12 to 6.84 μM.
Mechanism of Action: Induction of Apoptosis
Compound 2f has been shown to induce apoptosis in cancer cells through the mitochondrial pathway.[3][5] This is characterized by an increase in the levels of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential.[3][8] Subsequent activation of the intrinsic apoptotic cascade involves the upregulation of the pro-apoptotic protein Bax and the executioner caspase, cleaved caspase-3, alongside the downregulation of the anti-apoptotic protein Bcl-2.[3][5]
Caption: Apoptotic signaling pathway induced by Compound 2f.
Experimental Protocols
The validation of the anticancer activity of these compounds relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or standard drugs for 48-72 hours.
-
MTT Incubation: Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Cell Lysis: After treatment with the test compounds, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred onto a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, and a loading control like GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: General experimental workflow for evaluating anticancer activity.
Conclusion
The presented data highlights the potential of this compound derivatives as a promising class of anticancer agents. Compound 2f , in particular, demonstrates potent cytotoxic effects against a range of cancer cell lines, often with comparable or superior IC50 values to standard chemotherapeutic drugs. Its mechanism of action via the induction of apoptosis through the mitochondrial pathway provides a strong rationale for its further development. The multi-kinase inhibitory activity of other derivatives within this class further underscores their therapeutic potential. Future research, including in vivo studies and the exploration of a broader range of cancer types, is warranted to fully elucidate the clinical applicability of these compounds.
References
- 1. tis.wu.ac.th [tis.wu.ac.th]
- 2. Prediction of paclitaxel sensitivity by CDK1 and CDK2 activity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PD‐0332991 combined with cisplatin inhibits nonsmall cell lung cancer and reversal of cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic interaction of gemcitabine and paclitaxel by modulating acetylation and polymerization of tubulin in non-small cell lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. openi.nlm.nih.gov [openi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In vivo Efficacy of 4-Chloro-1H-indazole Based Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo performance of 4-Chloro-1H-indazole based drugs, with a specific focus on the well-documented indazole derivative, Axitinib. The information is supported by experimental data to aid in research and development decisions.
Introduction to this compound Derivatives
Indazole-containing derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-leishmanial properties. The this compound scaffold is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors. Axitinib, a potent and selective second-generation tyrosine kinase inhibitor, serves as a prime example of the therapeutic potential of this structural class. Its primary mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial for angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[1][2][3][4]
Mechanism of Action: Targeting VEGFR Signaling
Axitinib and similar this compound based drugs primarily exert their anti-cancer effects by targeting the ATP-binding pocket of receptor tyrosine kinases (RTKs), most notably VEGFR-1, -2, and -3. This competitive inhibition prevents the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades essential for endothelial cell proliferation, migration, and survival. The blockade of VEGFR signaling ultimately leads to a reduction in tumor vascularization, inhibiting tumor growth and metastasis.[2][3] Beyond VEGFRs, Axitinib also shows inhibitory activity against platelet-derived growth factor receptor (PDGFR) and c-KIT at nanomolar concentrations.[3][5][6]
Below is a diagram illustrating the VEGFR signaling pathway and the point of inhibition by Axitinib.
Caption: Axitinib inhibits VEGFR signaling to block angiogenesis.
In Vitro Efficacy
The in vitro activity of this compound based drugs is typically evaluated by their ability to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity.
Quantitative Data: In Vitro IC50 of Axitinib
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A-498 | Renal Cell Carcinoma | 13.6 | 96 |
| Caki-2 | Renal Cell Carcinoma | 36 | 96 |
| GB1B | Glioblastoma | 3.58 | 72 |
| GB1B | Glioblastoma | 2.21 | 168 |
| HK1-LMP1 | Nasopharyngeal Carcinoma | 1.09 | 72 |
| C666-1 | Nasopharyngeal Carcinoma | 7.26 | 72 |
| D283 | Medulloblastoma | ~1.1 | Not Specified |
| D458 | Medulloblastoma | ~1.1 | Not Specified |
| HD-MB03 | Medulloblastoma | ~1.1 | Not Specified |
| DAOY | Medulloblastoma | ~1.1 | Not Specified |
Data compiled from multiple sources.[7][8][9][10]
Experimental Protocol: In Vitro Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Axitinib (or other this compound based drug)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the drug in complete culture medium. Remove the existing medium from the wells and add the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the drug).
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.
Caption: General workflow for assessing cell viability after Axitinib treatment.
In Vivo Efficacy
The in vivo efficacy of this compound based drugs is assessed in animal models, typically immunodeficient mice bearing human tumor xenografts. Key endpoints include tumor growth inhibition and increased survival.
Quantitative Data: In Vivo Efficacy of Axitinib in Mouse Xenograft Models
| Tumor Type | Cell Line/Model | Mouse Strain | Axitinib Dose and Schedule | Key Findings |
| Glioblastoma | U87 | Athymic Nude | 25 mg/kg, oral gavage, twice daily | Significant prolongation of median survival (34.5 vs. 30 days) |
| Glioblastoma | 005 GSC (mouse) | Syngeneic | 25 mg/kg, oral gavage, twice daily | Modest but significant prolongation of median survival (43 vs. 38.5 days) |
| Nasopharyngeal Carcinoma | HK1-LMP1 | Nude | 30 mg/kg, oral gavage, once daily | Significant tumor growth inhibition |
| Gastrointestinal Stromal Tumor | GIST-T1 | Nude | 30 mg/kg, oral gavage, once daily | Significant inhibition of tumor growth |
| Epithelial Ovarian Cancer | A2780, RMG1 | Nude | 30 mg/kg, oral gavage, twice daily | 50% reduction in tumor weight compared to control |
| Breast Cancer | MCF-7/ADR | Nude | 60 mg/kg, oral gavage, twice daily | Significant suppression of tumor growth (in combination with dopamine) |
| Melanoma | MO4 | C57BL/6 | 25 mg/kg, oral gavage, twice daily | Significant inhibition of tumor growth and prolonged survival |
Data compiled from multiple sources.[5][7][11][12]
Experimental Protocol: In Vivo Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing and evaluating the efficacy of a test compound in a subcutaneous tumor xenograft model.
Materials:
-
Immunodeficient mice (e.g., Nude, SCID, or NSG)
-
Human cancer cell line
-
Matrigel (optional, to improve tumor take rate)
-
Test compound (e.g., Axitinib) formulated in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
-
Dosing equipment (e.g., oral gavage needles)
Procedure:
-
Cell Preparation: Culture the desired cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Tumor Implantation: Subcutaneously inject a defined number of cells (e.g., 1-10 million) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compound and vehicle control to the respective groups according to the predetermined dose and schedule (e.g., daily oral gavage).
-
Monitoring:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume (e.g., Volume = (width)² x length/2).
-
Body Weight: Monitor the body weight of the mice regularly as an indicator of general health and treatment-related toxicity.
-
Clinical Observations: Observe the animals daily for any signs of distress or toxicity.
-
-
Endpoint: Continue the study until a predetermined endpoint is reached, such as the tumor volume in the control group reaching a specific size, or a defined study duration. Euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
Caption: Workflow for a typical in vivo axitinib efficacy study.
Comparison and Conclusion
The data presented in this guide demonstrates that this compound based drugs, exemplified by Axitinib, exhibit potent anti-cancer activity both in vitro and in vivo. The in vitro studies confirm the cytotoxic and cytostatic effects of these compounds across a range of cancer cell lines, with IC50 values often in the low micromolar to nanomolar range. The in vivo studies corroborate these findings, showing that the inhibition of key signaling pathways, particularly VEGFR, translates to significant tumor growth inhibition and improved survival in preclinical models.
The transition from in vitro to in vivo efficacy is a critical step in drug development. This guide highlights the importance of comprehensive preclinical evaluation, including the use of relevant animal models and well-defined experimental protocols, to predict the clinical potential of this compound based drug candidates. Researchers and drug development professionals are encouraged to utilize the provided data and methodologies as a foundation for their own investigations into this promising class of therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. In vitro evaluation of Axitinib and Sorafenib treatment in glioblastoma cell viability and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Axitinib induces DNA damage response leading to senescence, mitotic catastrophe, and increased NK cell recognition in human renal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiangiogenic Compound Axitinib Demonstrates Low Toxicity and Antitumoral Effects against Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Assessing the Target Selectivity of 4-Chloro-1H-indazole Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 4-chloro-1H-indazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core of numerous kinase inhibitors. Understanding the target selectivity of these compounds is paramount for developing effective and safe therapeutics. This guide provides an objective comparison of the performance of prominent this compound-based inhibitors, supported by experimental data, detailed methodologies for key assays, and visualizations of relevant signaling pathways.
Comparative Kinase Inhibition Profiles
The target selectivity of this compound inhibitors can vary significantly based on the specific substitutions on the indazole core. This variation allows for the fine-tuning of inhibitory activity against different kinase families. Below is a quantitative comparison of the in vitro half-maximal inhibitory concentrations (IC50) of three well-characterized 1H-indazole-based compounds: UNC2025, BMS-777607, and R428 (Bemcentinib), against the TAM family of receptor tyrosine kinases (Tyro3, Axl, Mer) and other relevant kinases.
Table 1: Kinase Inhibition Profile of UNC2025
| Kinase Target | IC50 (nM) |
| MER | 0.46 - 0.74 |
| FLT3 | 0.35 - 0.8 |
| AXL | 1.65 - 122 |
| TYRO3 | 5.83 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| KIT | 8.18 |
| MET | 364 |
Table 2: Kinase Inhibition Profile of BMS-777607
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-MET | 3.9 |
| TYRO3 | 4.3 |
| MER | Low to mid nM |
Note: BMS-777607 is a potent inhibitor of the c-Met and TAM families. It is described as a pan-TAM inhibitor with similar low to mid-nanomolar IC50s towards Tyro3, Axl, and Mer[1].
Table 3: Kinase Inhibition Profile of R428 (Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
| MER | >700 (50-fold selective for Axl over Mer) |
| TYRO3 | >1400 (>100-fold selective for Axl over Tyro3) |
| Abl | >1400 (>100-fold selective for Axl over Abl) |
Note: R428 is a highly selective AXL inhibitor with significantly lower potency against other TAM family members and other kinases[2][3].
Signaling Pathways and Experimental Workflows
To understand the context of kinase inhibition, it is crucial to visualize the signaling pathways these inhibitors modulate and the experimental workflows used to assess their selectivity.
Caption: TAM receptor tyrosine kinase signaling pathway.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
Detailed and reproducible methodologies are essential for the accurate assessment of inhibitor selectivity. The following are outlines of standard experimental protocols.
In Vitro Radiometric Kinase Assay
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Test compounds (serial dilutions in DMSO)
-
Phosphocellulose paper or filter plates
-
Wash buffer (e.g., 0.5-1% phosphoric acid)
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microplate, combine the kinase, substrate, and test compound in the kinase reaction buffer.
-
Initiation: Start the reaction by adding the [γ-³²P]ATP or [γ-³³P]ATP mixture.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).
-
Stopping the Reaction: Spot a portion of the reaction mixture onto phosphocellulose paper or into the wells of a filter plate.
-
Washing: Wash the paper/plate extensively with the wash buffer to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the incorporated radioactivity on the substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[4]
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of an inhibitor to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
NanoBRET™ kinase tracer
-
Test compounds (serial dilutions)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, opaque 96- or 384-well assay plates
Procedure:
-
Transfection: Transfect the cells with the NanoLuc®-kinase fusion vector and seed them into the assay plates.
-
Compound and Tracer Addition: After 24 hours, add the serially diluted test compounds to the cells, followed immediately by the NanoBRET™ tracer at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Substrate Addition: Prepare the Nano-Glo® Substrate solution containing the extracellular inhibitor and add it to all wells.
-
Detection: Read the plate within 10 minutes on a luminometer equipped with filters to measure donor (450 nm) and acceptor (610 nm) emission.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor results in a decrease in the BRET ratio. Determine the IC50 value from the concentration-response curve.
Cellular Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's downstream substrate within a cellular context.
Materials:
-
Cell line expressing the target kinase and its substrate
-
Test compounds (serial dilutions)
-
Cell lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies (phospho-specific for the substrate and total protein)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and treat with various concentrations of the test compound for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary phospho-specific antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against the total protein to normalize for protein loading.
-
Data Analysis: Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Ba/F3 Cell Proliferation Assay
This assay is used to determine the potency of inhibitors against oncogenic kinases that can drive cell proliferation in the absence of normal growth factors.
Materials:
-
Ba/F3 cells engineered to express the constitutively active kinase of interest
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Test compounds (serial dilutions)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Cell Seeding: Seed the engineered Ba/F3 cells in 96-well plates in media lacking interleukin-3 (IL-3).
-
Compound Treatment: Add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of proliferation inhibition for each compound concentration and determine the IC50 value.
References
A Comparative Guide to 4-Chloro-1H-Indazole Derivatives and Approved Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 4-Chloro-1H-indazole derivatives against the FDA-approved multi-kinase inhibitors, Pazopanib and Axitinib. The primary focus of this comparison is their activity against key kinases involved in oncology, particularly those in the angiogenesis signaling pathway, such as the Vascular Endothelial Growth Factor Receptor (VEGFR). This document summarizes publicly available in vitro data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in drug discovery and development efforts.
Disclaimer: The quantitative data presented in this guide for this compound derivatives and the approved drugs, Pazopanib and Axitinib, have been compiled from various public sources. This data was not generated in head-to-head comparative studies. Therefore, direct comparisons of potency, such as IC50 values, should be interpreted with caution as experimental conditions can significantly influence results.
Introduction to Indazole-Based Kinase Inhibitors
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors.[1][2][3] Several commercially successful drugs, including Axitinib and Pazopanib, feature this heterocyclic motif and are primarily known for their anti-angiogenic properties through the inhibition of VEGFR and other receptor tyrosine kinases.[1][2] this compound derivatives are a class of compounds being actively investigated for their potential as kinase inhibitors with a range of therapeutic applications.[4]
Data Presentation: Comparative Inhibitory Potency (IC50)
The following tables summarize the half-maximal inhibitory concentrations (IC50) of selected this compound derivatives and the approved drugs, Pazopanib and Axitinib, against various protein kinases. These values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50% in in-vitro assays. Lower IC50 values are indicative of higher potency.
Table 1: In Vitro Inhibitory Activity of this compound Derivatives
| Derivative Class | Target Kinase | IC50 (nM) | Source |
| Indazole-pyrimidine based | VEGFR-2 | 34.5 - 114 | [2] |
| 4-phenyl-1H-indazole | PD-1/PD-L1 Interaction | Not specified in abstract | |
| 3-chloro-6-nitro-1H-indazole | Leishmania major | Promising growth inhibitor | |
| This compound | Bovine milk LPO | Ki values 4.10 to 252.78 µM | [5] |
Note: The available literature on this compound derivatives often focuses on a broad range of biological activities, and specific IC50 values against kinases relevant for direct comparison with Pazopanib and Axitinib are not always available in publicly accessible documents.
Table 2: In Vitro Inhibitory Activity of Approved Indazole-Based Drugs
| Drug | Target Kinase | IC50 (nM) | Source |
| Axitinib | VEGFR-1 | 0.1 | |
| VEGFR-2 | 0.2 | ||
| VEGFR-3 | 0.1-0.3 | ||
| PDGFRβ | 1.6 | ||
| c-Kit | 1.7 | ||
| Pazopanib | VEGFR-1 | 10 | |
| VEGFR-2 | 30 | [2] | |
| VEGFR-3 | 47 | ||
| PDGFRα | 84 | ||
| PDGFRβ | 46 | ||
| c-Kit | 74 |
Mechanism of Action and Signaling Pathways
Both this compound derivatives and the approved drugs, Pazopanib and Axitinib, primarily exert their anti-cancer effects by inhibiting protein kinases. A key target for these compounds is VEGFR, which plays a crucial role in angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. By blocking the ATP-binding site of VEGFR, these inhibitors prevent its phosphorylation and the subsequent activation of downstream signaling pathways.
The following diagram illustrates the simplified VEGFR signaling pathway and the points of inhibition by kinase inhibitors.
Caption: Simplified VEGFR signaling pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
This assay quantifies the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.
-
Objective: To determine the concentration of a test compound required to inhibit 50% of the activity of a target kinase in a cell-free system.
-
Materials:
-
Recombinant purified protein kinase (e.g., VEGFR-2)
-
Specific peptide substrate for the kinase
-
ATP
-
Test compounds (this compound derivatives, Pazopanib, Axitinib)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
384-well white plates
-
Microplate reader capable of luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase reaction buffer.
-
In a 384-well plate, add the test compound solution or vehicle control (DMSO).
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the luminescent kinase assay kit manufacturer's protocol.
-
Read the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all readings.
-
Calculate the percent inhibition for each test compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Objective: To determine the effect of test compounds on the viability of cancer cell lines.
-
Materials:
-
Human cancer cell line (e.g., HUVEC, HT-29)
-
Cell culture medium and supplements
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader capable of absorbance measurements
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values from the dose-response curves.
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for the preclinical evaluation of kinase inhibitors.
Caption: General experimental workflow for kinase inhibitor evaluation.
References
Bioisosteric Replacement Strategies for 4-Chloro-1H-indazole in Kinase Inhibitor Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors. The strategic placement of a chlorine atom at the 4-position of the indazole ring has proven to be a successful approach in the design of numerous kinase inhibitors, contributing to favorable binding interactions and overall compound potency. However, to optimize drug-like properties, mitigate potential metabolic liabilities, and explore novel chemical space, bioisosteric replacement of the 4-chloro substituent is a frequently employed strategy. This guide provides a comparative analysis of common bioisosteric replacements for the 4-chloro group on the 1H-indazole scaffold, supported by experimental data from published literature.
Understanding the Role of the 4-Chloro Substituent
The chlorine atom at the 4-position of the 1H-indazole ring often engages in crucial interactions within the ATP-binding pocket of various kinases. Its moderate size, lipophilicity, and ability to form halogen bonds can significantly influence the compound's affinity and selectivity. Bioisosteric replacement aims to mimic these properties with alternative functional groups to enhance potency, selectivity, and pharmacokinetic profiles.
Comparative Analysis of Bioisosteric Replacements
The following tables summarize the structure-activity relationships (SAR) of bioisosteric replacements for the 4-chloro group in different 1H-indazole-based kinase inhibitor scaffolds.
Case Study 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
In a study focused on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives as FGFR1 inhibitors, the 4-position was explored with various substituents. While a direct 4-chloro analog was not presented in this specific series, the data for other 4-substituents provides valuable insights into the structural requirements at this position.
| Compound ID | 4-Substituent | FGFR1 IC50 (nM)[1] |
| 1a | -H | 69.1 |
| 1b | -CONH₂ | >1000 |
| 1c | -CO₂Me | >1000 |
This data suggests that substitution at the 4-position of this particular indazole scaffold is generally not well-tolerated for FGFR1 inhibition, as even small amide and ester groups lead to a significant loss of activity compared to the unsubstituted analog.
Case Study 2: Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibitors
Systematic SAR studies on a series of 1H-indazole amides as ASK1 inhibitors revealed the impact of substitutions at various positions. The following table compares a lead compound with its optimized analog, highlighting the importance of the overall substitution pattern. While not a direct bioisosteric replacement at the 4-position, it demonstrates the iterative optimization process in which such replacements play a crucial role.
| Compound | Key Modifications | ASK1 Kinase IC50 (nM) | AP1-HEK293 Cell IC50 (nM) |
| Lead Compound | Initial Hit | 150 | 850 |
| Analog B (15) | Optimized Substituents | 12 | 65 |
Data compiled from studies on novel ASK1 inhibitors with a 1H-indazole scaffold.[2]
Key Bioisosteres for the Chloro Group
Based on a comprehensive review of medicinal chemistry literature, the following functional groups are commonly employed as bioisosteres for a chloro substituent:
-
Fluorine (-F): Similar in size but more electronegative. It can alter electronic properties and potentially form hydrogen bonds.
-
Methyl (-CH₃): Similar in size and lipophilicity.
-
Cyano (-CN): Can act as a hydrogen bond acceptor and has a different electronic profile.
-
Methoxy (-OCH₃): Can act as a hydrogen bond acceptor and introduces a different conformational preference.
The selection of a suitable bioisostere is highly context-dependent and is influenced by the specific binding site topology of the target kinase.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase of interest (e.g., FGFR1, ASK1)
-
Substrate peptide/protein
-
Test compounds (4-Chloro-1H-indazole derivatives and their bioisosteres)
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add 2.5 µL of the test compound solution or vehicle control.
-
Add 2.5 µL of a 2x kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of 2x ATP solution. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Kinase Activity Assay (Western Blotting)
This technique is used to detect the phosphorylation status of downstream target proteins to confirm the mechanism of action of the kinase inhibitors within a cellular context.
Materials:
-
Cancer cell line of interest (e.g., a cell line with known activation of the target kinase pathway)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with test compounds for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Re-probe the membrane with an antibody against the total protein (e.g., anti-ERK) as a loading control.
Visualizing Bioisosteric Replacement and Experimental Workflow
The following diagrams illustrate the concept of bioisosteric replacement and a typical experimental workflow for evaluating these compounds.
Caption: Bioisosteric replacement of the 4-chloro group.
Caption: Experimental workflow for inhibitor evaluation.
Conclusion
The bioisosteric replacement of the 4-chloro substituent on the 1H-indazole scaffold is a powerful strategy in the optimization of kinase inhibitors. As demonstrated, even subtle changes at this position can have a profound impact on biological activity. The choice of a suitable bioisostere must be carefully considered in the context of the target kinase's active site and the desired physicochemical properties of the final compound. This guide provides a framework for understanding and applying these principles in the rational design of next-generation kinase inhibitors.
References
Safety Operating Guide
Safe Disposal of 4-Chloro-1H-indazole: A Procedural Guide
Proper disposal of 4-Chloro-1H-indazole is critical for laboratory safety and environmental protection. As a chlorinated heterocyclic compound, it is considered hazardous waste and must be managed according to strict protocols. This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical.
Hazard Profile and Safety Precautions
This compound and structurally related compounds are associated with significant health risks. Hazards include being harmful if swallowed, causing severe skin burns and eye damage, and potentially damaging fertility or the unborn child. Therefore, adherence to safety protocols is paramount during handling and disposal.
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate personal protective equipment.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield that complies with OSHA’s eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] This includes a lab coat and, if necessary, a chemical-resistant apron. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] Work should be conducted in a well-ventilated area or under a chemical fume hood.[2] |
| Footwear | Chemical-resistant boots or over-boots should be worn, especially when handling larger quantities or during spill cleanup. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted through an approved hazardous waste program. Never dispose of this chemical down the drain or in the regular trash.
-
Waste Collection :
-
Collect waste this compound, including any contaminated materials (e.g., absorbent pads from a spill), in a designated hazardous waste container.
-
The container must be compatible with the chemical, sealable, and kept closed except when adding waste.[3]
-
-
Labeling :
-
Clearly label the waste container with a hazardous waste tag.
-
The label must include the full chemical name ("this compound"), the concentration, and the date the container was filled.[3] Do not use abbreviations.
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials and sources of ignition.[1]
-
Store the container in secondary containment to prevent the spread of material in case of a leak.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Follow all institutional and local regulations for hazardous waste disposal.[4]
-
-
Empty Container Disposal :
-
Thoroughly empty all contents from the original container.
-
The first rinse of the container must be collected and disposed of as hazardous waste.[3]
-
For containers of highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3]
-
After proper rinsing and air-drying, the container may be disposed of according to institutional guidelines.
-
Spill Management
In the event of a spill, take the following immediate actions:
-
Evacuate : Evacuate non-essential personnel from the immediate area.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2]
-
Collect : Carefully sweep up or vacuum the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1][4]
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report the spill to your EHS department.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
